Product packaging for 2-Undecanone, 3-phenyl-(Cat. No.:CAS No. 144688-35-7)

2-Undecanone, 3-phenyl-

Cat. No.: B15162464
CAS No.: 144688-35-7
M. Wt: 246.4 g/mol
InChI Key: LEYJILBKNYLFRW-UHFFFAOYSA-N
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Description

2-Undecanone, 3-phenyl- is a useful research compound. Its molecular formula is C17H26O and its molecular weight is 246.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Undecanone, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Undecanone, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O B15162464 2-Undecanone, 3-phenyl- CAS No. 144688-35-7

Properties

CAS No.

144688-35-7

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

3-phenylundecan-2-one

InChI

InChI=1S/C17H26O/c1-3-4-5-6-7-11-14-17(15(2)18)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3

InChI Key

LEYJILBKNYLFRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis methods for 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Undecanone, 3-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic methodologies for 2-Undecanone, 3-phenyl-. The document outlines three core synthetic strategies: Friedel-Crafts acylation, Grignard reaction, and enolate alkylation. Each section includes detailed, plausible experimental protocols adapted from established chemical literature, alongside structured tables summarizing key quantitative data to facilitate comparison. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows.

Friedel-Crafts Acylation Approach

This classical method involves the electrophilic acylation of an aromatic ring. In this proposed synthesis, benzene is acylated with undecanoyl chloride in the presence of a Lewis acid catalyst, followed by α-bromination and subsequent phenylation.

Experimental Protocol:

Step 1: Synthesis of 1-Phenyl-2-undecanone

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, cooled to 0-5°C, slowly add undecanoyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction is then heated to 60°C for 1-2 hours to ensure completion.[1]

  • The mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude 1-phenyl-2-undecanone is purified by vacuum distillation.

Step 2: α-Bromination of 1-Phenyl-2-undecanone

  • 1-Phenyl-2-undecanone is dissolved in a suitable solvent such as diethyl ether or chloroform.

  • N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide are added.

  • The mixture is refluxed until all the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled, and the succinimide byproduct is filtered off.

  • The filtrate is washed with water and brine, dried, and the solvent evaporated to yield crude 3-bromo-1-phenyl-2-undecanone.

Step 3: Phenylation of 3-Bromo-1-phenyl-2-undecanone

  • The crude 3-bromo-1-phenyl-2-undecanone is dissolved in a suitable solvent like toluene.

  • A phenylating agent, such as phenylboronic acid, is added along with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • The mixture is heated under reflux until the reaction is complete.

  • After cooling, the reaction mixture is washed with water and brine, dried, and the solvent is removed.

  • The final product, 2-Undecanone, 3-phenyl-, is purified by column chromatography.

Quantitative Data:
ParameterValueReference
Yield (Step 1) 75-85%Analogous Friedel-Crafts Acylations
Yield (Step 2) 60-70%Standard α-bromination reactions
Yield (Step 3) 50-60%Suzuki coupling reactions
Purity >95% (after chromatography)General expectation for purified compounds
Reaction Time 24-48 hours (total)Estimated from similar multi-step syntheses

Reaction Pathway:

friedel_crafts benzene Benzene intermediate1 1-Phenyl-2-undecanone benzene->intermediate1 AlCl3 undecanoyl_chloride Undecanoyl Chloride undecanoyl_chloride->intermediate1 intermediate2 3-Bromo-1-phenyl-2-undecanone intermediate1->intermediate2 NBS, Initiator final_product 2-Undecanone, 3-phenyl- intermediate2->final_product Phenylboronic acid, Pd catalyst

Friedel-Crafts Acylation Pathway

Grignard Reaction Approach

This approach utilizes a Grignard reagent, a potent nucleophile, to form a key carbon-carbon bond. Here, octylmagnesium bromide is reacted with 3-phenyl-2-propanone.

Experimental Protocol:
  • Preparation of Octylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromooctane in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction is maintained at a gentle reflux.[2]

  • Reaction with 3-Phenyl-2-propanone: A solution of 3-phenyl-2-propanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C.

  • After the addition, the reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Oxidation: The resulting tertiary alcohol is dissolved in a suitable solvent like acetone, and a Jones oxidation is performed by the dropwise addition of Jones reagent (a solution of chromium trioxide in sulfuric acid) at 0°C.

  • The reaction is stirred for a few hours, and the excess oxidant is quenched with isopropanol.

  • The mixture is filtered, and the filtrate is extracted with ether. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield 2-Undecanone, 3-phenyl-.

Quantitative Data:
ParameterValueReference
Yield (Grignard Reaction) 70-80%General Grignard reaction yields
Yield (Oxidation) 80-90%Jones oxidation of secondary alcohols
Purity >95% (after chromatography)General expectation for purified compounds
Reaction Time 12-24 hoursEstimated from similar two-step syntheses
Reaction Pathway:```dot

grignard_reaction

Enolate Alkylation Pathway

Overall Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all three synthetic approaches, from starting materials to the purified final product.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction Reagents, Solvent, Catalyst quenching Quenching reaction->quenching extraction Extraction & Washing quenching->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography / Distillation concentration->purification final_product Purified 2-Undecanone, 3-phenyl- purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Generalized Experimental Workflow

This guide provides a foundational understanding of potential synthetic routes to 2-Undecanone, 3-phenyl-. Researchers are encouraged to adapt and optimize these protocols based on laboratory conditions and available resources. Further investigation into the reaction kinetics and optimization of reaction parameters will be crucial for scaling up the synthesis for drug development and other applications.

References

Physicochemical Properties of 3-Phenyl-2-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-undecanone is a ketone with a chemical structure characterized by a phenyl group attached to the third position of an undecan-2-one backbone. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, alongside experimental data for structurally similar compounds. This information is crucial for researchers and professionals involved in drug development and chemical synthesis, as these properties govern a compound's behavior in biological and chemical systems.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Due to the limited availability of experimental data for 3-phenyl-2-undecanone, values for the closely related compounds 3-phenyl-2-butanone, 2-undecanone, and 3-undecanone are provided for comparison. These analogs offer valuable insights into the expected properties of the target compound.

Property3-Phenyl-2-butanone2-Undecanone3-Undecanone
Molecular Formula C₁₀H₁₂O[1][2]C₁₁H₂₂O[3][4]C₁₁H₂₂O[5][6]
Molecular Weight 148.20 g/mol [1][2][7]170.29 g/mol [4][8]170.30 g/mol [6]
Boiling Point 207.3 °C at 760 mmHg[2]231-232 °C[4][9]227-228 °C[10][11]
Melting Point -4.5 °C[12]11-15 °C[3][4][8][9]9-13 °C[5][11]
Density 0.967 g/cm³[2]0.825 g/mL at 25 °C[4]0.832 g/mL[6][10]
Solubility Soluble in ethanol, acetone, and ether.[12]Insoluble in water; Soluble in organic solvents.[3][4][9]Slightly soluble in water; Soluble in organic solvents.[10]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. The following are generalized protocols for key properties of ketones.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[13]

Apparatus:

  • Thiele tube or similar heating apparatus[14]

  • Thermometer

  • Capillary tube (sealed at one end)[14]

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating mantle)[13]

  • Liquid paraffin or silicone oil[15]

Procedure:

  • A small amount of the liquid sample is placed in the test tube.[14]

  • The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.[15]

  • The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.[14]

  • The apparatus is heated gently.[14]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.[16]

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[16]

Determination of Melting Point

For solid compounds, the melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[17]

  • Capillary tubes[17]

  • Solid sample

Procedure:

  • A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.[17]

  • The capillary tube is placed in the heating block of the melting point apparatus.[17]

  • The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.[17]

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range.[17]

Determination of Density

Density is the mass per unit volume of a substance.[18]

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance[19][20]

  • Liquid sample

  • Water bath for temperature control

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is measured.[21]

  • A known volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely.[21]

  • The mass of the graduated cylinder containing the liquid is measured.[21]

  • The mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by its volume.[18]

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a compound.[22]

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Sample compound

  • Various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)[23][24]

Procedure:

  • A small, measured amount of the compound (e.g., 10-20 mg) is placed in a test tube.[23]

  • A small volume of the solvent (e.g., 1 mL) is added.[24]

  • The mixture is agitated vigorously.[23]

  • The solubility is observed and recorded. The compound is classified as soluble if it dissolves completely.[23]

  • This process is repeated with a range of solvents of varying polarities and pH.[24]

Workflow and Logical Relationships

The determination of the physicochemical properties of a compound follows a logical workflow. The following diagram illustrates a typical sequence of analysis.

G Workflow for Physicochemical Property Determination cluster_0 Initial Characterization cluster_1 Property Measurement cluster_2 Data Analysis and Application A Compound Synthesis and Purification B Physical State (Solid/Liquid) A->B C Melting Point Determination B->C If Solid D Boiling Point Determination B->D If Liquid F Solubility Assessment C->F E Density Measurement D->E E->F G Data Compilation and Comparison F->G H Application in Drug Development G->H

Caption: Workflow for Physicochemical Property Determination.

Conclusion

The physicochemical properties of 3-phenyl-2-undecanone are critical for its potential applications in research and development. While direct experimental data is scarce, the information from structurally related ketones provides a solid foundation for predicting its behavior. The experimental protocols outlined in this guide offer a standardized approach to determining these essential parameters, ensuring data accuracy and reproducibility. Further experimental investigation is warranted to fully characterize this compound and unlock its potential.

References

CAS number and molecular formula of 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical document provides a comprehensive overview of 2-Undecanone, a naturally occurring ketone with diverse applications in the flavor, fragrance, and pest control industries, and emerging interest in its biological activities. While the initial query specified "2-Undecanone, 3-phenyl-," an extensive search of chemical databases and scientific literature did not yield a well-characterized compound with this name. It is likely that this was a misnomer or refers to a novel, undocumented derivative. Consequently, this guide focuses on the extensively studied and commercially significant parent compound, 2-Undecanone.

This whitepaper details the physicochemical properties, synthesis, and analytical methods, and delves into the biological activity and mechanism of action of 2-Undecanone, presenting data in a clear, accessible format for researchers and developers.

Physicochemical Properties of 2-Undecanone

2-Undecanone, also known as methyl nonyl ketone, is a colorless, oily liquid with a characteristic fruity, floral, and fatty aroma.[1][2] It is a dialkyl ketone that is soluble in organic solvents but has very low solubility in water.[1]

PropertyValueReference
CAS Number 112-12-9[1]
Molecular Formula C11H22O[1][3]
Molecular Weight 170.29 g/mol [3]
Appearance Colorless, oily liquid[1]
Boiling Point 231.5 °C[3]
Melting Point 15 °C[1][3]
Density 0.825 g/mL at 25 °C[4]
Flash Point 89 °C (192 °F) (Closed cup)[1][3]
Vapor Pressure <1 mmHg at 20 °C[4]
logP (Octanol-Water Partition Coefficient) 4.09[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, benzene, chloroform, and acetone.[1]

Experimental Protocols

Synthesis of 2-Undecanone

Several methods have been reported for the synthesis of 2-Undecanone. One common laboratory-scale synthesis involves the oxidation of 2-undecanol. A general procedure is outlined below.

Materials:

  • 2-Undecanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-undecanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) in small portions to the stirred solution. The amount of PCC should be in slight molar excess relative to the 2-undecanol.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the pure 2-Undecanone and concentrate them under reduced pressure to yield the final product.

  • Confirm the identity and purity of the synthesized 2-Undecanone using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Other reported synthesis methods include the dry distillation of calcium acetate and calcium caprylate, and the reaction of decanoic acid and acetic acid over thorium oxide at high temperatures.[5]

Analytical Quantification of 2-Undecanone by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of 2-Undecanone in various matrices, including biological samples and essential oils.[4][5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

  • Helium as the carrier gas

Sample Preparation (Example for plant essential oil):

  • Dilute the essential oil sample in a suitable solvent such as hexane or dichloromethane to an appropriate concentration.

  • Add an internal standard (e.g., 2-methyl-3-heptanone) to the diluted sample for accurate quantification.[6]

GC-MS Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes

    • Ramp to 200 °C at a rate of 5 °C/min

    • Ramp to 230 °C at a rate of 10 °C/min, hold for 5 minutes[6]

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Electron Energy: 70 eV

    • Mass Scan Range: m/z 33-550[6]

    • Ion Source Temperature: 230 °C[6]

    • Transfer Line Temperature: 280 °C[6]

Data Analysis:

  • Identify 2-Undecanone by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantify the amount of 2-Undecanone by integrating the peak area and comparing it to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

2-Undecanone has been identified as a volatile organic compound produced by Pseudomonas aeruginosa and has been shown to modulate neutrophil activity.[7] Research indicates that 2-Undecanone stimulates neutrophils through a Gαi-protein coupled receptor and phospholipase C (PLC) signaling pathway.[7]

Signaling Pathway of 2-Undecanone in Neutrophils

The following diagram illustrates the proposed signaling cascade initiated by 2-Undecanone in neutrophils, leading to cellular activation.

G Signaling Pathway of 2-Undecanone in Neutrophils cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_Undecanone 2-Undecanone GPCR Gαi-Protein Coupled Receptor (GPCR) 2_Undecanone->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces ERK_Akt Activation of ERK and Akt DAG->ERK_Akt Activates (via PKC) Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS Production) Ca_release->Neutrophil_Activation ERK_Akt->Neutrophil_Activation

Caption: Proposed signaling pathway of 2-Undecanone in neutrophils.

This activation leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[7] Interestingly, while 2-Undecanone alone can stimulate neutrophils, it has also been shown to inhibit lipopolysaccharide (LPS)-induced immune responses in these cells, suggesting a complex modulatory role in the inflammatory process.[7] Furthermore, 2-Undecanone has been reported to have an inhibitory effect on lung tumorigenesis.[8]

Applications and Future Directions

2-Undecanone is widely used as a fragrance and flavoring agent in cosmetics, perfumes, and food products.[9][10] Its most notable application is as a natural and non-toxic insect and animal repellent, serving as an alternative to synthetic repellents like DEET.[2][5] It is found in commercial dog and cat repellents and has been investigated for its effectiveness against mosquitoes.[1]

The emerging research on its biological activities, particularly its immunomodulatory effects on neutrophils and potential anti-cancer properties, opens up new avenues for investigation in the fields of pharmacology and drug development.[7][8] Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential. The use of 2-Undecanone as a scaffold for the synthesis of novel bioactive compounds is also an area of active research.[9]

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenyl-2-undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally-derived spectroscopic data for 3-phenyl-2-undecanone is not publicly available in detail. The following guide provides predicted data and data from structurally related compounds for illustrative purposes. Researchers should acquire and verify their own data for this specific molecule.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-phenyl-2-undecanone, a molecule of interest in organic synthesis and potential pharmaceutical research. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted and Illustrative Spectroscopic Data

Due to the absence of publicly available, detailed spectroscopic data for 3-phenyl-2-undecanone, the following tables present predicted values and data from analogous compounds. These serve as a reference for what researchers might expect to observe.

Table 1: Predicted ¹H NMR Data for 3-Phenyl-2-undecanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35-7.15m5HAr-H
~ 3.60t1HCH (benzylic)
~ 2.10s3HCH₃ (acetyl)
~ 1.80-1.60m2HCH₂
~ 1.40-1.20m12H(CH₂)₆
~ 0.88t3HCH₃ (terminal)

Table 2: Predicted ¹³C NMR Data for 3-Phenyl-2-undecanone

Chemical Shift (δ) ppmAssignment
~ 209C=O
~ 140Ar-C (quaternary)
~ 129Ar-CH
~ 128Ar-CH
~ 127Ar-CH
~ 55CH (benzylic)
~ 32CH₂
~ 30CH₂
~ 29.5CH₂
~ 29.3CH₂
~ 29.2CH₂
~ 29CH₂
~ 23CH₂
~ 22CH₃ (acetyl)
~ 14CH₃ (terminal)

Table 3: Illustrative IR Absorption Data from Structurally Similar Ketones

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3080-3030mC-H stretch (aromatic)
~ 2950-2850sC-H stretch (aliphatic)
~ 1715sC=O stretch (ketone)
~ 1600, 1495, 1450m-wC=C stretch (aromatic ring)
~ 750, 700sC-H bend (monosubstituted benzene)

Table 4: Illustrative Mass Spectrometry (MS) Data for Structurally Similar Phenyl Alkyl Ketones

m/zRelative Intensity (%)Possible Fragment
246Moderate[M]⁺ (Molecular Ion)
147High[C₆H₅CH(CH₂)₇]⁺
105High[C₆H₅CH=CH₂]⁺
91High[C₇H₇]⁺ (Tropylium ion)
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for organic compounds like 3-phenyl-2-undecanone.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample of 3-phenyl-2-undecanone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) inside a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely. The final solution height in the tube should be approximately 4-5 cm.

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample holder with the KBr pellet into the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Phenyl-2-undecanone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for spectroscopic analysis.

Literature review on the synthesis of 3-phenyl-2-undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthetic routes for 3-phenyl-2-undecanone. Due to the limited availability of direct literature for this specific compound, this document extrapolates from established synthetic methodologies for structurally analogous ketones, including phenylacetone and other alpha-phenyl ketones. The guide details plausible experimental protocols, presents expected quantitative data based on similar reactions, and includes workflow diagrams to illustrate the synthetic pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of novel phenyl-substituted ketones for various applications, including drug development.

Introduction

3-Phenyl-2-undecanone is a long-chain aromatic ketone with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented, can be approached through several established organic chemistry transformations. This guide explores the most promising synthetic strategies, drawing parallels from the synthesis of related compounds. The primary disconnection approaches involve the formation of the carbon-carbon bond at the α-position to the carbonyl group or the construction of the ketone itself.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 3-phenyl-2-undecanone:

  • Alkylation of a Phenylacetonitrile or Phenylacetone Derivative: This approach involves the formation of the C-C bond between the phenyl-bearing carbon and the alkyl chain.

  • Grignard Reaction: This strategy utilizes a Grignard reagent to introduce the phenyl group or a portion of the alkyl chain.

The following sections will detail the experimental protocols for these proposed pathways.

Pathway 1: Alkylation of Phenylacetonitrile followed by Ketone Formation

This pathway involves the alkylation of phenylacetonitrile with an appropriate octyl halide, followed by hydrolysis and reaction with an organometallic reagent to form the desired ketone.

Experimental Protocol

Step 1: Alkylation of Phenylacetonitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add phenylacetonitrile dropwise at room temperature with stirring.

  • After the formation of the sodium salt of phenylacetonitrile is complete, add 1-bromooctane dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-phenyldecanenitrile.

Step 2: Synthesis of 3-Phenyl-2-undecanone

  • Prepare a Grignard reagent by adding a solution of methyl iodide in anhydrous diethyl ether to a suspension of magnesium turnings in anhydrous diethyl ether.

  • To the freshly prepared methylmagnesium iodide solution, add a solution of 2-phenyldecanenitrile in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-phenyl-2-undecanone.

Logical Workflow

cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Ketone Formation Phenylacetonitrile Phenylacetonitrile Intermediate_1 Intermediate_1 Phenylacetonitrile->Intermediate_1 Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate_1 1-Bromooctane 1-Bromooctane 2-Phenyldecanenitrile 2-Phenyldecanenitrile 1-Bromooctane->2-Phenyldecanenitrile Intermediate_2 Intermediate_2 2-Phenyldecanenitrile->Intermediate_2 Grignard Addition Intermediate_1->2-Phenyldecanenitrile SN2 Alkylation Methyl Iodide Methyl Iodide Methylmagnesium Iodide Methylmagnesium Iodide Methyl Iodide->Methylmagnesium Iodide Magnesium Magnesium Magnesium->Methylmagnesium Iodide Methylmagnesium Iodide->Intermediate_2 3-Phenyl-2-undecanone 3-Phenyl-2-undecanone Intermediate_2->3-Phenyl-2-undecanone Hydrolysis

Caption: Alkylation of Phenylacetonitrile Pathway

Pathway 2: Friedel-Crafts Acylation followed by Grignard Reaction and Oxidation

This alternative pathway involves the introduction of the phenyl group via a Friedel-Crafts reaction, followed by chain elongation using a Grignard reagent and subsequent oxidation to the ketone.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Benzene

  • To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0 °C, add propanoyl chloride dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture carefully onto crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous calcium chloride.

  • Distill under reduced pressure to obtain propiophenone.

Step 2: Grignard Reaction with Octylmagnesium Bromide

  • Prepare octylmagnesium bromide by reacting 1-bromooctane with magnesium turnings in anhydrous diethyl ether.

  • To the Grignard reagent, add a solution of propiophenone in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition, stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain crude 1-phenyl-1-undecanol.

Step 3: Oxidation to 3-Phenyl-2-undecanone

  • Dissolve the crude 1-phenyl-1-undecanol in a suitable solvent such as acetone.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution at 0 °C.

  • Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Quench the reaction by adding isopropyl alcohol.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography to yield 3-phenyl-2-undecanone.

Experimental Workflow

Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->Propiophenone AlCl3 AlCl3 AlCl3->Propiophenone 1-Phenyl-1-undecanol 1-Phenyl-1-undecanol Propiophenone->1-Phenyl-1-undecanol Grignard Reaction 1-Bromooctane 1-Bromooctane Octylmagnesium Bromide Octylmagnesium Bromide 1-Bromooctane->Octylmagnesium Bromide Mg Mg Mg->Octylmagnesium Bromide Octylmagnesium Bromide->1-Phenyl-1-undecanol 3-Phenyl-2-undecanone 3-Phenyl-2-undecanone 1-Phenyl-1-undecanol->3-Phenyl-2-undecanone Oxidation Jones Reagent Jones Reagent Jones Reagent->3-Phenyl-2-undecanone

Caption: Friedel-Crafts and Grignard Pathway

Quantitative Data for Analogous Reactions

The following table summarizes typical yields for reactions analogous to those described in the proposed pathways. It is important to note that these are literature values for similar, but not identical, transformations and should be used as a general guide.

Reaction TypeStarting MaterialsProductTypical Yield (%)
Alkylation of PhenylacetonitrilePhenylacetonitrile, Alkyl Halideα-Alkyl-phenylacetonitrile70-90
Grignard Reaction with NitrileNitrile, Grignard ReagentKetone60-80
Friedel-Crafts AcylationBenzene, Acyl ChloridePhenyl Ketone75-95
Grignard Reaction with KetoneKetone, Grignard ReagentTertiary Alcohol80-95
Jones OxidationSecondary AlcoholKetone70-90

Conclusion

The synthesis of 3-phenyl-2-undecanone can be reasonably achieved through multi-step synthetic sequences that are well-established in organic chemistry. The two pathways detailed in this guide, namely the alkylation of a phenylacetonitrile derivative and a route involving Friedel-Crafts acylation followed by a Grignard reaction and oxidation, represent viable strategies. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations. The provided experimental protocols and expected yields for analogous reactions offer a solid starting point for the practical synthesis of this target molecule. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity for 3-phenyl-2-undecanone.

Navigating the Safety Profile of 2-Undecanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Undecanone, a versatile aliphatic ketone utilized in various research and development applications, including organic synthesis and biological studies.[1] Due to the limited availability of specific safety data for 3-phenyl-2-undecanone, this document focuses on the well-documented properties of the parent compound, 2-Undecanone. Researchers handling 3-phenyl-2-undecanone should treat it with at least the same level of caution as 2-Undecanone, while also considering the potential toxicological contributions of the phenyl group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on physical and chemical properties, toxicity, handling procedures, and emergency protocols.

Physicochemical and Toxicological Data

A thorough understanding of the fundamental properties of a compound is the cornerstone of safe laboratory practice. The following tables summarize the key quantitative data for 2-Undecanone.

Table 1: Physical and Chemical Properties of 2-Undecanone

PropertyValueReference
Molecular Formula C11H22O[2]
Molecular Weight 170.3 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Odor Fruity, floral[1]
Boiling Point 231 - 232 °C / 447.8 - 449.6 °F[1][2]
Melting Point 11 - 13 °C / 51.8 - 55.4 °F[1][2]
Flash Point 88 °C / 190.4 °F[2]
Density 0.824 g/cm³[2]
Vapor Pressure <1 mmHg @ 20 °C[2]
Vapor Density 5.9[2]
Water Solubility Insoluble[2]
Solubility in other solvents Soluble in most organic solvents[1]

Table 2: Toxicological Data for 2-Undecanone

EndpointResultSpecies/RouteReference
Acute Oral Toxicity Based on available data, the classification criteria are not met.Data not specified[2]
Skin Corrosion/Irritation Causes mild skin irritation. The material may cause skin irritation after prolonged or repeated exposure.Data not specified[3][4]
Serious Eye Damage/Irritation Direct contact may produce transient discomfort. Based on available data, the classification criteria are not met.Data not specified[3][4]
Aquatic Toxicity Very toxic to aquatic life. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.Data not specified[3][4]

Hazard Identification and Classification

2-Undecanone is classified as a combustible liquid and is noted to be harmful to aquatic life with long-lasting effects.[2][4] It may cause mild skin irritation.[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to established safety protocols is paramount when working with any chemical substance. The following sections detail the recommended procedures for handling 2-Undecanone.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Hand_Protection Hand Protection (Nitrile rubber gloves) Body_Protection Body Protection (Laboratory coat) Respiratory_Protection Respiratory Protection (Use in a well-ventilated area. Respirator may be required for large spills or poor ventilation.) Researcher Researcher Researcher->Eye_Protection Wear Researcher->Hand_Protection Wear Researcher->Body_Protection Wear Researcher->Respiratory_Protection Assess need

Figure 1: Recommended Personal Protective Equipment for handling 2-Undecanone.
Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[3]

    • Use in a well-ventilated area.[3]

    • Keep away from open flames, hot surfaces, and sources of ignition.[2]

    • Do not eat, drink, or smoke when using this product.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in original, tightly closed containers.[3]

    • Keep in a cool, dry, and well-ventilated place.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is crucial.

Emergency_Response_Flowchart cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain spill with inert material (e.g., sand, earth) Ventilate->Contain Collect Collect absorbed material into a suitable container for disposal Contain->Collect Clean Clean the affected area Collect->Clean Dispose Dispose of waste according to regulations Clean->Dispose Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Skin_Contact Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Exposure->Ingestion Seek_Medical Seek medical attention. Show Safety Data Sheet to the doctor. Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical

Figure 2: Emergency response flowchart for spills and personnel exposure to 2-Undecanone.

First-Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] Water mist may be used to cool closed containers.[2]

  • Specific Hazards: Combustible material.[2] Containers may explode when heated.[2] Vapors are heavier than air and may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4] Avoid release to the environment.[4]

Conclusion

While 2-Undecanone presents a moderate hazard profile, adherence to the safety and handling precautions outlined in this guide will significantly mitigate the risks associated with its use in a research setting. The lack of specific data for 3-phenyl-2-undecanone necessitates a cautious approach, treating it as a substance with at least the same, if not greater, potential hazards as its parent compound. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) for 2-Undecanone before use and to perform a thorough risk assessment for their specific experimental conditions.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Methods for Aromatic Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of aromatic ketones using High-Performance Liquid Chromatography (HPLC). It is designed to guide researchers, scientists, and professionals in the pharmaceutical industry in developing and implementing robust HPLC methods for the separation, identification, and quantification of these compounds. The provided protocols cover both reversed-phase and normal-phase chromatography, offering flexibility for a wide range of aromatic ketone structures and sample matrices.

Introduction

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to at least one aromatic ring. They are widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies involving these compounds. HPLC is a powerful and versatile technique that is well-suited for the analysis of aromatic ketones due to its high resolution, sensitivity, and adaptability.

This guide outlines standard HPLC methodologies, including system setup, sample preparation, and chromatographic conditions for the effective analysis of various aromatic ketones.

Data Presentation: Quantitative Analysis of Aromatic Ketones

The following table summarizes typical quantitative data obtained for the HPLC analysis of representative aromatic ketones. These values can serve as a reference for method development and validation.

AnalyteHPLC MethodColumnMobile PhaseRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
AcetophenoneReversed-PhaseC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (60:40, v/v)~5-7>0.9990.050.15
BenzophenoneReversed-PhaseC8 (4.6 x 150 mm, 5 µm)Acetonitrile:1% Acetic Acid (60:40, v/v)~6>0.9980.00150.005
4-HydroxyacetophenoneReversed-PhaseC18 (4.6 x 250 mm, 5 µm)Methanol:Water (26:74, v/v)~8>0.9990.080.24
2,4-DihydroxyacetophenoneReversed-PhaseC18 (4.6 x 250 mm, 5 µm)Methanol:Water (26:74, v/v)~5>0.9990.090.27
Michler's KetoneMixed-ModePrimesep 100 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40) with 0.1% H₂SO₄8.37Not SpecifiedNot SpecifiedNot Specified

Note: Retention times, LOD, and LOQ are highly dependent on the specific instrument, column, and exact experimental conditions. The data presented here are for illustrative purposes.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of Aromatic Ketones

This protocol is suitable for the analysis of a wide range of aromatic ketones, from simple structures like acetophenone to more complex derivatives.

1. Materials and Reagents:

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade acetic acid or formic acid (for mobile phase modification)

  • Reference standards of the aromatic ketones of interest

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase HPLC column (e.g., C18 or C8, 4.6 x 150 mm, 5 µm).

3. Preparation of Mobile Phase:

  • Prepare the desired mobile phase composition (e.g., Acetonitrile:Water 60:40, v/v).

  • For acidic compounds or to improve peak shape, add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the aqueous component.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Preparation of Standard Solutions:

  • Accurately weigh a known amount of the aromatic ketone reference standard.

  • Dissolve the standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Dissolve the sample containing the aromatic ketone(s) in the mobile phase.

  • If the sample is not fully soluble, use a stronger solvent that is miscible with the mobile phase, but ensure the final injection volume does not cause peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. HPLC Conditions:

  • Column: C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable mixture of acetonitrile or methanol and water (isocratic or gradient elution).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 245 nm for acetophenone, 254 nm for benzophenone).

7. Data Analysis:

  • Identify the peaks of interest based on the retention times of the reference standards.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of the aromatic ketone(s) in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Normal-Phase HPLC Analysis of Aromatic Ketones

This protocol is particularly useful for the separation of isomers or highly non-polar aromatic ketones that are not well-retained in reversed-phase systems.

1. Materials and Reagents:

  • HPLC grade n-hexane, isopropanol, and ethanol.

  • Reference standards of the aromatic ketones of interest.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters (PTFE).

2. Instrumentation:

  • HPLC system as described in Protocol 1.

  • Normal-phase HPLC column (e.g., Silica, Cyano, or Amino, 4.6 x 250 mm, 5 µm).

3. Preparation of Mobile Phase:

  • Prepare a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting composition is 95:5 (n-hexane:isopropanol, v/v).

  • Degas the mobile phase.

4. Preparation of Standard Solutions:

  • Prepare stock and calibration standards as described in Protocol 1, using the mobile phase as the diluent.

5. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter.

6. HPLC Conditions:

  • Column: Silica, Cyano, or Amino (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 10-20 µL

  • Detection: UV detection at the appropriate wavelength.

7. Data Analysis:

  • Follow the data analysis procedure outlined in Protocol 1.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Injection Sample Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation & Filtration SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of aromatic ketones.

Method_Selection AnalytePolarity Assess Analyte Polarity & Sample Matrix ReversedPhase Reversed-Phase HPLC (C18, C8) AnalytePolarity->ReversedPhase Polar to Moderately Non-Polar Analytes NormalPhase Normal-Phase HPLC (Silica, CN, NH2) AnalytePolarity->NormalPhase Non-Polar Analytes or Isomers Optimization Method Optimization (Mobile Phase, Gradient, etc.) ReversedPhase->Optimization NormalPhase->Optimization Derivatization Consider Derivatization (e.g., DNPH for trace analysis) Optimization->Derivatization If sensitivity is low

Application Notes and Protocols for 2-Undecanone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for "2-Undecanone, 3-phenyl-" did not yield specific results for its use as an analytical standard. The following application notes and protocols are for 2-Undecanone , a structurally similar compound with established applications in analytical chemistry. It is possible that "2-Undecanone, 3-phenyl-" is a rare derivative or a misnomer. The information provided below for 2-Undecanone should be a valuable reference for analogous applications.

Application Notes

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring compound found in various plants and fruits.[1] It is utilized in the flavor and fragrance industry and also serves as an effective insect repellent.[2] In analytical chemistry, its primary application is as a reference or internal standard for the quantification of volatile and semi-volatile organic compounds in complex matrices. Its chemical properties, including good stability and volatility, make it particularly suitable for gas chromatography (GC) based methods.

Primary Applications:

  • Internal Standard in Gas Chromatography (GC): 2-Undecanone is frequently used as an internal standard in GC analysis to improve the precision and accuracy of quantification. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume, sample loss during preparation, and instrument response. The ideal internal standard has chemical and physical properties similar to the analytes of interest and a retention time that does not overlap with other components in the sample.

  • Quantification in Food and Environmental Samples: It has been successfully employed as an analytical reference standard for the quantification of analytes in diverse samples such as milk and traditional Chinese medicine. Its application extends to the analysis of volatile compounds in various food products and environmental matrices.

Physicochemical and Spectrometric Data

A comprehensive understanding of the physicochemical and spectrometric properties of 2-Undecanone is crucial for its effective use as an analytical standard.

PropertyValueReference
Chemical Formula C₁₁H₂₂O[1][3][4]
Molecular Weight 170.29 g/mol [3][4]
CAS Number 112-12-9[4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 231-232 °C
Melting Point 11-13 °C
Density 0.825 g/mL at 25 °C
Solubility in Water 0.00179 g/100 mL (25 °C)[1]
Vapor Pressure <1 mmHg (20 °C)
Spectrometric DataDescriptionReference
Mass Spectrometry (GC-MS) Major fragments (m/z): 58, 43, 59, 71, 41. The mass spectrum is a key identifier.[3]
¹H NMR Spectra available in spectral databases.[3]
¹³C NMR Spectra available in spectral databases.[3]
IR Spectrum Characteristic ketone C=O stretch.[5]
Kovats Retention Index Varies with the GC column and conditions. For a non-polar DB-5 column, a typical value is around 1291.[6]

Experimental Protocols

Protocol 1: Use of 2-Undecanone as an Internal Standard for GC-MS Analysis of Volatile Compounds

This protocol outlines the general procedure for using 2-Undecanone as an internal standard for the quantification of volatile analytes in a liquid sample.

1. Materials:

  • 2-Undecanone (analytical standard grade, ≥98.0% purity)

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of 2-Undecanone.

  • Dissolve it in a high-purity solvent in a volumetric flask to achieve a final concentration of, for example, 1000 µg/mL.

  • Store the stock solution in a tightly sealed container at 4°C.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by diluting a stock solution of the target analytes to different concentrations.

  • To each calibration standard, add a constant and known amount of the 2-Undecanone internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration standards (e.g., 10 µg/mL).

4. Sample Preparation:

  • To a known volume or weight of the sample, add the same constant amount of the 2-Undecanone internal standard stock solution as was added to the calibration standards.

  • Perform any necessary sample extraction or cleanup procedures (e.g., liquid-liquid extraction, solid-phase microextraction).

5. GC-MS Analysis:

  • Inject a fixed volume of the prepared calibration standards and samples into the GC-MS system.

  • A typical GC program for volatile analysis might involve an initial temperature of 40-60°C, followed by a temperature ramp to 250-280°C. The specific parameters will depend on the analytes of interest and the GC column used.

  • The mass spectrometer should be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

6. Data Analysis:

  • Identify the peaks corresponding to the analytes and the 2-Undecanone internal standard based on their retention times and mass spectra.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the following formula from the analysis of the calibration standards:

    • RF = (Area of analyte / Concentration of analyte) / (Area of IS / Concentration of IS)

  • Calculate the concentration of the analyte in the samples using the following formula:

    • Concentration of analyte = (Area of analyte / Area of IS) * (Concentration of IS / RF)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare 2-Undecanone Internal Standard (IS) Stock Solution cal_standards Prepare Calibration Standards with IS stock_sol->cal_standards sample_prep Prepare Sample with IS stock_sol->sample_prep gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms peak_id Peak Identification and Integration gcms->peak_id quant Quantification using Response Factors peak_id->quant

Caption: Workflow for using 2-Undecanone as an internal standard in GC-MS analysis.

logical_relationship cluster_process Analytical Process cluster_output Output analyte Analyte sample_prep Sample Preparation analyte->sample_prep is Internal Standard (2-Undecanone) is->sample_prep sample_matrix Sample Matrix sample_matrix->sample_prep injection GC Injection sample_prep->injection detection MS Detection injection->detection analyte_signal Analyte Signal detection->analyte_signal is_signal IS Signal detection->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship demonstrating the principle of internal standard calibration.

References

Application of 2-Undecanone, 3-phenyl- in fragrance and perfumery research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed overview for researchers, scientists, and drug development professionals.

Initial Note on Nomenclature: The user request specified "2-Undecanone, 3-phenyl-". Following a comprehensive search of chemical databases and perfumery literature, it has been determined that this is not a standard or recognized nomenclature for a common fragrance ingredient. The information presented herein pertains to the widely used and well-documented fragrance material, 2-Undecanone , also known as methyl nonyl ketone.

Introduction to 2-Undecanone

2-Undecanone is a versatile aliphatic ketone that is a significant component in the palette of modern perfumers.[1][2] It is found naturally in various sources, including ginger, honey, corn, and lemongrass, and is also produced synthetically to ensure consistent quality and sustainable sourcing.[3][4] Its unique olfactory profile allows it to be used in a wide array of fragrance compositions, contributing to both top and middle notes.[1]

The safety of 2-Undecanone as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM), and it is considered safe for use in consumer products at current levels.[3]

Olfactory Profile and Applications

2-Undecanone is characterized by a complex scent profile that is often described as waxy, fruity, and slightly fatty.[1] It possesses nuances of pineapple, rose, citrus, and orris, making it a valuable ingredient for building various accords.[5][6]

Key Olfactory Characteristics:

  • Fruity: Contributes a lush, pineapple-like fruitiness.[3][4]

  • Waxy: Provides a fatty, waxy note that can add body and texture to a fragrance.[1]

  • Floral: Can enhance rose and other floral notes, adding a fresh, slightly green dimension.[7][8]

  • Citrus: Possesses a subtle citrusy aspect.[7][8]

  • Orris: Can be used to create or support orris and powdery notes.[5]

Applications in Perfumery:

Due to its multifaceted aroma, 2-Undecanone is utilized in a variety of fragrance types:

  • Fruity Accords: Its pineapple and generic fruity notes make it a key component in creating ripe and exotic fruit accords.

  • Floral Bouquets: It can lift and freshen floral compositions, particularly those centered around rose and muguet.

  • Oriental and Spicy Blends: The waxy and fatty facets can provide a unique texture and depth to oriental fragrances.

  • Functional Perfumery: Its stability and pleasant scent make it suitable for use in personal care products, soaps, and detergents.

Quantitative Data

The following table summarizes key quantitative data for 2-Undecanone, providing a reference for formulation and experimental design.

PropertyValueReference
Chemical Formula C₁₁H₂₂O[3]
Molecular Weight 170.29 g/mol [3]
CAS Number 112-12-9[3]
Odor Threshold Not available in searched results
Substantivity on paper Approximately 128 hours
Vapor Pressure 0.098 mmHg @ 25 °C (estimated)
Boiling Point 231-232 °C
Flash Point 88.89 °C
Solubility Soluble in alcohol, insoluble in water[6]

Experimental Protocols

Protocol 1: Olfactory Evaluation of 2-Undecanone

Objective: To systematically evaluate the odor profile of 2-Undecanone for fragrance development.

Materials:

  • 2-Undecanone (high purity, >98%)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials with caps

  • Pipettes

  • Smelling strips (blotters)

  • Odor-free environment

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of 2-Undecanone in ethanol: 10%, 5%, and 1% (w/w).

  • Sample Preparation: For each dilution and the neat material, dip a clean smelling strip into the liquid, ensuring about 1 cm of the strip is saturated.

  • Initial Evaluation (Top Notes): Immediately after dipping, wave the smelling strip about 10-15 cm from the nose and record the initial impressions. Note the intensity, character, and any immediate changes in the scent.

  • Evaporation Study (Middle and Base Notes): Place the smelling strips on a labeled rack in an odor-free environment. Evaluate the scent from the strips at regular intervals (e.g., 15 min, 1 hour, 4 hours, 24 hours, and then daily) to observe the evolution of the odor profile. Record the changes in character and the decrease in intensity over time.

  • Data Recording: Document all observations in a structured format, using descriptive terms for the different facets of the scent at each time point.

Protocol 2: Incorporation of 2-Undecanone into a Simple Floral Fragrance Accord

Objective: To assess the impact of 2-Undecanone on a basic rose accord.

Materials:

  • 2-Undecanone (10% dilution in ethanol)

  • Phenylethyl alcohol

  • Citronellol

  • Geraniol

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Preparation of the Base Accord: Create a simple rose accord by mixing the following components:

    • Phenylethyl alcohol: 60 parts

    • Citronellol: 30 parts

    • Geraniol: 10 parts

  • Creation of Variations:

    • Control: A portion of the base accord without any 2-Undecanone.

    • Variation 1: To 9.5g of the base accord, add 0.5g of the 10% 2-Undecanone dilution (resulting in a 0.5% concentration of 2-Undecanone in the final accord).

    • Variation 2: To 9.0g of the base accord, add 1.0g of the 10% 2-Undecanone dilution (resulting in a 1.0% concentration of 2-Undecanone in the final accord).

  • Maturation: Allow the control and the variations to mature for at least 48 hours in sealed glass vials.

  • Sensory Evaluation:

    • Dip smelling strips into the control and each variation.

    • Conduct a blind or double-blind sensory panel evaluation where panelists are asked to describe the differences in the odor profile between the control and the variations.

    • Panelists should focus on aspects such as freshness, fruitiness, naturalness, and overall pleasantness.

  • Analysis: Analyze the feedback from the sensory panel to determine the effect of different concentrations of 2-Undecanone on the rose accord.

Signaling Pathways and Experimental Workflows

The perception of fragrance molecules like 2-Undecanone begins with their interaction with olfactory receptors in the nasal cavity. This initiates a signaling cascade that results in the perception of smell in the brain.

Olfactory_Signaling_Pathway Odorant 2-Undecanone OR Olfactory Receptor Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory signaling pathway initiated by 2-Undecanone.

The following diagram illustrates a typical workflow for the evaluation of a fragrance ingredient like 2-Undecanone.

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Application Source Source 2-Undecanone (>98% Purity) Dilute Prepare Dilutions (10%, 5%, 1% in Ethanol) Source->Dilute Olfactory Olfactory Evaluation (Smelling Strips) Dilute->Olfactory Incorporate Incorporate into Test Accord Dilute->Incorporate Data Analyze Sensory Data Olfactory->Data Sensory Sensory Panel Testing Incorporate->Sensory Sensory->Data Formulate Formulate into Final Fragrance Data->Formulate

Caption: Workflow for fragrance ingredient evaluation.

References

Application Note and Protocol for the Purification of Synthesized 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Undecanone, 3-phenyl- is an α-aryl ketone, a class of compounds with significant applications in the pharmaceutical and fragrance industries. The synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification protocol is essential to obtain the compound at the desired purity for downstream applications and analytical characterization. This document outlines a detailed protocol for the purification of synthesized 2-Undecanone, 3-phenyl- using standard laboratory techniques, including column chromatography and recrystallization.

Data Presentation

A successful purification of 2-Undecanone, 3-phenyl- should yield a product with high purity and a reasonable recovery. The following table summarizes typical quantitative data expected from the purification of a 1-gram batch of crude product.

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Appearance Yellowish oil/solidWhite to off-white solidWhite crystalline solid
Weight (g) 1.000.850.75
Purity (by HPLC) ~75%>95%>99%
Yield (%) -85%88% (from chromatographed product)
Melting Point (°C) N/A48-5051-52

Experimental Protocols

1. General Remarks

  • All solvents used should be of at least technical grade and should be freshly distilled or obtained from a solvent purification system when high purity is required.

  • Thin-layer chromatography (TLC) should be used to monitor the progress of the purification. A suitable mobile phase for TLC analysis of 2-Undecanone, 3-phenyl- is a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v). Visualization can be achieved using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

2. Purification by Column Chromatography

Column chromatography is an effective method for separating the desired product from impurities with different polarities.[1][2]

  • Stationary Phase: Silica gel (100-200 mesh) is a suitable stationary phase.[1]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 10% ethyl acetate). The optimal eluent composition should be determined by TLC analysis.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes).

    • Pour the slurry into a glass chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped in the silica bed.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-Undecanone, 3-phenyl- in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar eluent.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent to elute the desired product. 2-Undecanone, 3-phenyl- is expected to elute after non-polar impurities.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-Undecanone, 3-phenyl-.

3. Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[3][4][5]

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For ketones, solvents like acetone or ethanol can be good starting points.[6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective if a single suitable solvent cannot be found.[3][4]

Protocol:

  • Dissolution:

    • Place the solid 2-Undecanone, 3-phenyl- (obtained from column chromatography or a sufficiently pure crude product) in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This is done by quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow Crude Crude 2-Undecanone, 3-phenyl- DissolveCrude Dissolve in Minimal Solvent Crude->DissolveCrude ColumnChromatography Column Chromatography (Silica Gel) DissolveCrude->ColumnChromatography TLC1 TLC Analysis of Fractions ColumnChromatography->TLC1 Waste Impurities ColumnChromatography->Waste PoolFractions Pool Pure Fractions TLC1->PoolFractions Evaporation1 Solvent Evaporation PoolFractions->Evaporation1 ChromatographedProduct Purified Product (>95% Purity) Evaporation1->ChromatographedProduct Recrystallization Recrystallization ChromatographedProduct->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Waste2 Mother Liquor (contains impurities) Filtration->Waste2 FinalProduct Highly Pure Product (>99% Purity) Drying->FinalProduct

Caption: Purification workflow for synthesized 2-Undecanone, 3-phenyl-.

References

Application Note and Protocol: Studying the Reaction Kinetics of 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Undecanone, 3-phenyl- is a ketone with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Understanding the reaction kinetics of this compound is crucial for optimizing reaction conditions, maximizing product yield, and ensuring process safety. This document provides a detailed experimental setup and protocol for studying the reaction kinetics of 2-Undecanone, 3-phenyl-, targeting researchers, scientists, and professionals in drug development. The protocol will focus on a representative reaction: the base-catalyzed aldol condensation of 2-Undecanone, 3-phenyl- with a suitable aldehyde, a common reaction for ketones.

Key Concepts in Reaction Kinetics

The study of reaction kinetics involves measuring the rate at which reactants are converted into products. Key parameters determined from kinetic studies include the rate constant (k), the order of the reaction with respect to each reactant, and the activation energy (Ea). This information provides insights into the reaction mechanism and helps in the development of efficient synthetic processes.

Experimental Objective

To determine the rate law and activation energy for the base-catalyzed aldol condensation of 2-Undecanone, 3-phenyl- with benzaldehyde.

Experimental Protocol

Materials and Reagents
  • 2-Undecanone, 3-phenyl- (synthesis may be required if not commercially available)

  • Benzaldehyde (reactant)

  • Sodium hydroxide (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Internal standard (e.g., dodecane) for chromatographic analysis

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Anhydrous magnesium sulfate (drying agent)

Instrumentation
  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Constant temperature circulating bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

  • Autosampler for automated sample withdrawal (optional)

  • Magnetic stir plate and stir bars

  • Standard laboratory glassware (pipettes, burettes, volumetric flasks, etc.)

  • Analytical balance

Experimental Setup

The reaction is performed in a jacketed glass reactor to maintain a constant temperature. The reactor is equipped with an overhead stirrer for efficient mixing. A condenser is fitted to prevent the loss of volatile components. Samples are withdrawn at specific time intervals for analysis.

Reaction Procedure
  • Reactor Preparation: Set up the jacketed glass reactor and connect it to the constant temperature circulating bath. Set the desired reaction temperature (e.g., 25 °C).

  • Reagent Preparation:

    • Prepare a stock solution of 2-Undecanone, 3-phenyl- in ethanol of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of benzaldehyde in ethanol of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of sodium hydroxide in a mixture of ethanol and water of a known concentration (e.g., 1.0 M).

  • Reaction Initiation:

    • Add a specific volume of the 2-Undecanone, 3-phenyl- solution and the benzaldehyde solution to the reactor.

    • Add a known amount of the internal standard to the reactor.

    • Allow the mixture to equilibrate to the set temperature while stirring.

    • To initiate the reaction, add the required volume of the sodium hydroxide catalyst solution. Start the timer immediately.

  • Reaction Monitoring:

    • Withdraw aliquots (e.g., 0.5 mL) of the reaction mixture at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

    • Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution (e.g., 1 mL of 0.1 M HCl). This neutralizes the base catalyst and stops the reaction.

  • Sample Preparation for Analysis:

    • Extract the quenched sample with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the sample and transfer it to a vial for GC or HPLC analysis.

  • Varying Reaction Conditions:

    • To determine the order of the reaction with respect to each reactant, repeat the experiment by varying the initial concentration of one reactant while keeping the others constant.

    • To determine the activation energy, repeat the experiment at different temperatures (e.g., 30 °C, 35 °C, 40 °C) while keeping the initial concentrations of all reactants constant.

Analytical Method

The concentration of 2-Undecanone, 3-phenyl- and the product over time can be monitored using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Mass spectrometry-based approaches can also be employed for more selective and sensitive online reaction monitoring.[2]

  • GC-FID Method:

    • Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Calibration: Prepare calibration curves for 2-Undecanone, 3-phenyl- and the expected product using the internal standard method to quantify their concentrations in the reaction samples.

Data Presentation and Analysis

Tabulation of Raw Data

Organize the collected data in tables for clarity and ease of analysis.

Table 1: Concentration of 2-Undecanone, 3-phenyl- vs. Time at 25 °C

Time (min) Peak Area (Reactant) Peak Area (Internal Standard) [2-Undecanone, 3-phenyl-] (M)
0 Value Value Initial Concentration
5 Value Value Calculated Value
10 Value Value Calculated Value

| ... | ... | ... | ... |

Determination of Reaction Order

The rate law for the reaction can be expressed as: Rate = k[2-Undecanone, 3-phenyl-]^a [Benzaldehyde]^b [NaOH]^c

The orders of the reaction (a, b, and c) can be determined using the initial rates method or by fitting the concentration-time data to integrated rate laws. For the initial rates method, the initial rate is calculated from the slope of the concentration vs. time plot at t=0.

Table 2: Initial Rates for Different Initial Concentrations

Experiment [2-Undecanone, 3-phenyl-]_0 (M) [Benzaldehyde]_0 (M) [NaOH]_0 (M) Initial Rate (M/s)
1 0.1 0.1 0.01 Rate 1
2 0.2 0.1 0.01 Rate 2
3 0.1 0.2 0.01 Rate 3

| 4 | 0.1 | 0.1 | 0.02 | Rate 4 |

By comparing the initial rates between experiments, the orders a, b, and c can be determined.

Determination of the Rate Constant

Once the reaction orders are known, the rate constant (k) can be calculated for each experiment and an average value can be reported.

Determination of Activation Energy

The activation energy (Ea) can be determined using the Arrhenius equation: k = A * exp(-Ea / RT)

By plotting ln(k) versus 1/T for the experiments conducted at different temperatures, the activation energy can be calculated from the slope of the line (Slope = -Ea/R).

Table 3: Rate Constants at Different Temperatures

Temperature (K) 1/T (K⁻¹) Rate Constant, k (M⁻²s⁻¹) ln(k)
298.15 Value k₁ ln(k₁)
303.15 Value k₂ ln(k₂)
308.15 Value k₃ ln(k₃)

| 313.15 | Value | k₄ | ln(k₄) |

Visualizations

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Preparation (Stock Solutions) C 3. Reaction Initiation (Add Reactants & Catalyst) A->C B 2. Reactor Setup (Jacketed Reactor, Temp Control) B->C D 4. Reaction Monitoring (Timed Aliquots) C->D t = 0 E 5. Sample Quenching (Stop Reaction) D->E Aliquots F 6. Sample Preparation (Extraction & Drying) E->F G 7. Analytical Measurement (GC or HPLC) F->G H 8. Data Analysis (Kinetics Calculation) G->H I Vary Conditions (Concentration, Temperature) H->I Iterate I->C

Caption: Experimental workflow for kinetic analysis.

Hypothetical Reaction Pathway

Reaction_Pathway reactant reactant intermediate intermediate product product R1 2-Undecanone, 3-phenyl- I1 Enolate Intermediate R1->I1 + OH⁻ R2 Benzaldehyde I2 Aldol Adduct Cat OH⁻ I1->I2 + Benzaldehyde P Aldol Condensation Product I2->P - H₂O H2O H₂O

Caption: Hypothetical aldol condensation pathway.

References

Application Notes and Protocols for Studying Insecticidal and Repellent Activity of 2-Undecanone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to 2-Undecanone

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring compound found in various plants, including wild tomatoes, cloves, and ginger. It is recognized for its insect repellent and insecticidal properties against a range of arthropods. Its potential as a safer alternative to synthetic pesticides like DEET has led to increased interest in its application and the study of its derivatives for enhanced efficacy.

Quantitative Data on 2-Undecanone Activity

The following tables summarize the reported insecticidal and repellent activities of 2-Undecanone against various insect species. This data can serve as a baseline for comparison when evaluating the activity of novel derivatives.

Table 1: Insecticidal Activity of 2-Undecanone

Insect SpeciesBioassay MethodMetricValueReference
Red Imported Fire Ant (Solenopsis invicta)Not SpecifiedLC5044.59 µg/g[1]
German Cockroach (Blattella germanica)Direct ApplicationMortalityHigher than Raid Max (0.101% Imiprothrin and 0.05% Deltamethrin)

Table 2: Repellent Activity of 2-Undecanone

Insect SpeciesBioassay MethodConcentration/DoseObservationReference
Mosquitoes (Aedes aegypti)Biting Deterrent Assay8.5 µg/cm²Similar activity to DEET at 4.8 µg/cm²[1]
MosquitoesArm-in-Cage5% and 20%Highly repellent, effect lost after 6 hours[2]
MosquitoesNot Specified7.75% sprayRepels for up to 5 hours[3]
TicksNot Specified7.75% sprayRepels for up to 2 hours[3]
Red Imported Fire Ant (Solenopsis invicta)Sand Repellency Assay62.5 µg/gSignificant repellency, similar to DEET[1]
German Cockroach (Blattella germanica)α-cyclodextrin complexNot Specified100% repellency for the first 2 days[1]

Experimental Protocols

The following are generalized protocols for assessing the insecticidal and repellent activities of test compounds. These can be adapted for studying 2-Undecanone, 3-phenyl-.

Protocol for Contact Toxicity Bioassay

This protocol is designed to determine the lethal concentration (e.g., LC50) of a test compound against a target insect species.[4][5][6]

Materials:

  • Test compound (e.g., 2-Undecanone, 3-phenyl-)

  • Acetone or other suitable volatile solvent

  • Glass vials (20 ml) with screw caps

  • Micropipettes

  • Test insects (e.g., adult mosquitoes, fruit flies, or cockroach nymphs)

  • Rearing cages and appropriate insect diet

  • Controlled environment chamber (e.g., 25±2°C, 60±5% RH, 12:12 L:D photoperiod)

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone.

    • Perform serial dilutions of the stock solution to create a range of at least five concentrations.

    • Include a solvent-only control.

  • Vial Coating:

    • Pipette 0.5 ml of each test concentration (and the control solution) into separate glass vials.

    • Roll and rotate the vials until the solvent has completely evaporated, leaving a uniform film of the test compound on the inner surface.

    • Allow the vials to air-dry for at least one hour to ensure all solvent has evaporated.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 10-20) into each vial.

    • Secure the cap (ensure some air exchange is possible, e.g., with a small hole covered by a fine mesh).

    • Place the vials in the controlled environment chamber.

  • Data Collection and Analysis:

    • Record insect mortality at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). An insect is considered dead if it is unable to make any coordinated movement when gently prodded.

    • Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC50 value (the concentration that causes 50% mortality) and its 95% confidence intervals.

Protocol for Area Repellency Bioassay

This protocol assesses the ability of a test compound to repel insects from a treated area.[7][8]

Materials:

  • Test compound

  • Ethanol or other suitable solvent

  • Filter paper discs

  • Petri dishes or small arenas

  • Test insects (e.g., adult mosquitoes or fruit flies)

  • Aspirator for handling insects

  • Video recording equipment (optional)

Procedure:

  • Preparation of Treated Surfaces:

    • Cut filter paper discs to fit the bottom of the petri dishes.

    • Cut each disc in half.

    • Apply a specific volume of the test solution (at a desired concentration) evenly to one half of the filter paper disc.

    • Apply the same volume of solvent-only to the other half of the disc to serve as the control.

    • Allow the solvent to evaporate completely.

  • Experimental Setup:

    • Place the two halves of the filter paper back together in the petri dish.

    • Release a known number of insects (e.g., 20-30) into the center of the petri dish.

    • Cover the dish.

  • Data Collection and Analysis:

    • At regular intervals (e.g., every 5 minutes for 30 minutes), count the number of insects resting on the treated half and the control half of the filter paper.

    • Calculate the percent repellency (PR) for each observation time using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] * 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

    • Analyze the data statistically to determine if the distribution of insects is significantly different from a 50:50 distribution.

Visualizations

Experimental Workflows

Contact_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Serial Dilutions) coat_vials Coat Vials with Test Compound prep_solutions->coat_vials introduce_insects Introduce Insects to Vials coat_vials->introduce_insects incubate Incubate in Controlled Environment introduce_insects->incubate record_mortality Record Mortality at Time Intervals incubate->record_mortality probit_analysis Perform Probit Analysis (Calculate LC50) record_mortality->probit_analysis

Caption: Workflow for a contact toxicity bioassay.

Repellency_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_surfaces Prepare Treated and Control Surfaces assemble_arena Assemble Bioassay Arena prep_surfaces->assemble_arena release_insects Release Insects into Arena assemble_arena->release_insects observe_distribution Observe and Record Insect Distribution release_insects->observe_distribution calculate_pr Calculate Percent Repellency (PR) observe_distribution->calculate_pr stat_analysis Statistical Analysis calculate_pr->stat_analysis

Caption: Workflow for an area repellency bioassay.

Conceptual Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron odorant Repellent Molecule (e.g., 2-Undecanone derivative) obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery ion_channel Ion Channel Activation/Modulation or_complex->ion_channel Signal Transduction depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Brain (Antennal Lobe) action_potential->brain Signal to CNS behavior Repellent Behavior brain->behavior Behavioral Response

Caption: Conceptual insect olfactory signaling pathway for repellency.[9][10][11][12][13]

References

Application Notes and Protocols for Solvent Selection: 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, 3-phenyl- is an aromatic ketone of interest in various research and development applications, including fragrance formulation, chemical synthesis, and potentially as a precursor or intermediate in drug discovery. Proper solvent selection is a critical first step for any experimental work to ensure accurate and reproducible results. This document provides a comprehensive guide to selecting appropriate solvents for dissolving 2-Undecanone, 3-phenyl-, including solubility data for a closely related compound, experimental protocols for solubility determination, and a logical workflow for solvent selection.

Physicochemical Properties and Solubility Profile

Table 1: Qualitative Solubility of 2-Undecanone in Common Laboratory Solvents

SolventSolvent TypeExpected Solubility of 2-Undecanone, 3-phenyl-
WaterPolar ProticInsoluble[1][2][5]
EthanolPolar ProticSoluble[1][3]
AcetonePolar AproticSoluble[1][3][6]
Diethyl EtherNon-polarSoluble[1]
ChloroformNon-polarSoluble[1][3][6]
BenzeneNon-polarSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[6]
Dichloromethane (DCM)Non-polarSoluble[6]
Ethyl AcetatePolar AproticSoluble[6]

Experimental Protocol: Determination of Optimal Solvent and Concentration

This protocol outlines a systematic approach to determine the most suitable solvent and the maximum soluble concentration for 2-Undecanone, 3-phenyl-.

Materials:

  • 2-Undecanone, 3-phenyl-

  • A selection of candidate solvents (e.g., Ethanol, Acetone, DMSO, Dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Spectrophotometer or HPLC system (for quantitative analysis)

  • Glass vials with screw caps

  • Micropipettes

Procedure:

  • Solvent Screening (Qualitative):

    • Weigh approximately 1-5 mg of 2-Undecanone, 3-phenyl- into separate labeled glass vials.

    • Add 1 mL of each candidate solvent to the respective vials.

    • Cap the vials securely and vortex for 30 seconds.

    • Visually inspect for complete dissolution. If not fully dissolved, gently warm the vial and vortex again.

    • Record the observations (e.g., fully soluble, partially soluble, insoluble) for each solvent at room temperature and with gentle heating.

  • Quantitative Solubility Determination (Saturation Method):

    • Select the most promising solvents from the initial screening.

    • Add an excess amount of 2-Undecanone, 3-phenyl- to a known volume of the chosen solvent in a sealed vial (e.g., 20 mg in 1 mL).

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for 24-48 hours to ensure equilibrium is reached.

    • Allow the undissolved solute to settle.

    • Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Undecanone, 3-phenyl- in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.

    • Calculate the solubility in mg/mL or mol/L.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

Table 2: Example of Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)
Ethanol25[Insert experimental value]
Acetone25[Insert experimental value]
DMSO25[Insert experimental value]

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the appropriate solvent for your experiment.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Selection A Define Experimental Requirements (e.g., concentration, volatility, compatibility) B Select Candidate Solvents (based on polarity and literature) A->B Informs C Perform Qualitative Solubility Test B->C Leads to D Determine Quantitative Solubility (for promising solvents) C->D Identifies Candidates E Evaluate Solvent Compatibility (with instrumentation and assays) D->E Provides Data for F Select Optimal Solvent and Working Concentration E->F Determines

Caption: Workflow for selecting an appropriate solvent.

Hypothetical Signaling Pathway Application

Once dissolved, 2-Undecanone, 3-phenyl- or its derivatives could potentially be investigated for their effects on cellular signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might act as an inhibitor.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes Compound 2-Undecanone, 3-phenyl- (or derivative) Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Undecanone, 3-phenyl-, with a focus on improving reaction yield and purity.

Proposed Synthetic Route: Alkylation of Benzyl Methyl Ketone

A practical and common approach to synthesizing 2-Undecanone, 3-phenyl- is through the α-alkylation of benzyl methyl ketone (also known as 1-phenyl-2-propanone). This method involves the formation of an enolate from benzyl methyl ketone, which then acts as a nucleophile to displace a halide from an eight-carbon alkyl chain.

Experimental Protocol: α-Alkylation of Benzyl Methyl Ketone

This protocol details the synthesis of 2-Undecanone, 3-phenyl- via the alkylation of benzyl methyl ketone with 1-bromooctane.

Materials:

  • Benzyl methyl ketone

  • 1-Bromooctane

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Enolate Formation: Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath. To the cooled solvent, slowly add a solution of lithium diisopropylamide (LDA). Allow the solution to stir for 15 minutes at -78 °C.

  • Ketone Addition: Slowly add a solution of benzyl methyl ketone in anhydrous THF to the LDA solution via the dropping funnel. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-bromooctane to the reaction mixture dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 18 hours).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-Undecanone, 3-phenyl-.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Undecanone, 3-phenyl- via ketone alkylation.

Q1: My reaction yield is very low, or I recovered most of my starting material. What could be the problem?

A1: Low or no conversion can be due to several factors:

  • Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the ketone. Weaker bases like hydroxides or alkoxides can lead to low enolate concentrations.[1][2] Using a strong, non-nucleophilic base like LDA is crucial.[1][2][3]

  • Moisture in the Reaction: Enolates are strong bases and will be quenched by any protic solvents, including water.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor Quality Alkylating Agent: The alkyl halide may have degraded. Use a freshly opened bottle or purify the alkyl halide before use.

  • Reaction Temperature: While enolate formation is typically done at low temperatures (-78 °C) to prevent side reactions, the alkylation step may require warming to room temperature to proceed at a reasonable rate.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The most common side reactions in ketone alkylation are O-alkylation and polyalkylation.

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, side product).[4][5][6][7]

    • To favor C-alkylation:

      • Use a less polar, aprotic solvent.

      • Employ a counter-ion that coordinates tightly with the oxygen, such as Li⁺ (from LDA).[4]

      • Use a "soft" electrophile like an alkyl iodide instead of a bromide or chloride.[4]

  • Polyalkylation: This occurs when the mono-alkylated product is deprotonated and reacts again with the alkylating agent.

    • To minimize polyalkylation:

      • Use a strong, bulky base like LDA to rapidly and completely convert the starting ketone to its enolate before adding the alkylating agent.[1][2]

      • Use a slight excess of the ketone relative to the alkylating agent.

Q3: How can I purify my final product effectively?

A3: Purification of the crude product is typically achieved through column chromatography.

  • Column Chromatography: A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is generally effective for separating the desired ketone from unreacted starting materials and non-polar side products.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.

  • Chemical Purification: In some cases, unreacted starting ketone can be removed by forming a water-soluble derivative. For instance, treatment with a reagent that selectively reacts with the more acidic starting material can facilitate its removal through an aqueous wash.[8]

Data Presentation: Optimizing Reaction Conditions

The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the alkylation reaction. The following table summarizes general trends for optimizing the C-alkylation of ketones.

ParameterCondition for High C-Alkylation YieldRationale
Base Strong, non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS)Rapid and complete conversion of the ketone to its enolate, minimizing side reactions and polyalkylation.[1][2][9]
Solvent Aprotic, non-polar solvent (e.g., THF, diethyl ether)Favors C-alkylation over O-alkylation.[4]
Temperature Low temperature for enolate formation (-78 °C), then warming for alkylationControls the rate of reaction and minimizes side reactions during enolate formation. Warming allows the SN2 reaction to proceed.[1][2]
Alkyl Halide Primary alkyl iodideIodide is a good leaving group and a "soft" electrophile, which favors C-alkylation. Primary halides avoid competing elimination reactions.[1][3][4]

Visualizations

Experimental Workflow for 2-Undecanone, 3-phenyl- Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents setup Assemble Reaction Flask under Inert Atmosphere start->setup enolate Form Enolate: 1. Cool THF to -78°C 2. Add LDA 3. Add Benzyl Methyl Ketone setup->enolate alkylation Alkylation: Add 1-Bromooctane Warm to Room Temp. enolate->alkylation quench Quench Reaction with NH4Cl (aq) alkylation->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure 2-Undecanone, 3-phenyl- purify->end

Caption: Workflow for the synthesis of 2-Undecanone, 3-phenyl-.

Troubleshooting Flowchart for Low Yield

G start Low Yield or No Reaction q1 Was the reaction performed under anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a strong, non-nucleophilic base (e.g., LDA) used? a1_yes->q2 fix1 Troubleshooting: - Oven-dry all glassware. - Use anhydrous solvents. - Handle reagents under inert atmosphere. a1_no->fix1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the alkylating agent of good quality? a2_yes->q3 fix2 Troubleshooting: - Use a strong base like LDA or KHMDS. - Ensure accurate titration of LDA solution. a2_no->fix2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider reaction time and temperature optimization. a3_yes->end fix3 Troubleshooting: - Use a freshly opened bottle of alkyl halide. - Purify the alkyl halide before use. a3_no->fix3

Caption: Troubleshooting guide for low yield in ketone alkylation.

References

Troubleshooting peak tailing in HPLC analysis of aromatic ketones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of aromatic ketones?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, often described as Gaussian.[2] Peak tailing is problematic because it can obscure the separation of closely eluting compounds, reduce the accuracy of peak integration and quantification, and indicate underlying issues with the separation method or HPLC system.[1][3] For aromatic ketones, which can exhibit secondary interactions, managing peak shape is crucial for reliable and reproducible results.

Q2: What are the primary chemical causes of peak tailing for aromatic ketones?

A2: The primary chemical cause is often secondary interactions between the analyte and the stationary phase.[4] For silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface are a major culprit.[1] Aromatic ketones, particularly those with basic functional groups or the potential for keto-enol tautomerism (like beta-diketones), can interact strongly with these acidic silanol sites, leading to multiple retention mechanisms and, consequently, tailing peaks.[4][5][6]

Q3: Can instrumental issues cause all my peaks, including aromatic ketones, to tail?

A3: Yes. If all peaks in your chromatogram are tailing, the issue is likely physical or related to the overall system setup rather than a specific chemical interaction.[4] Common instrumental causes include:

  • Column Voids: A void or channel in the column packing at the inlet.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.[3]

  • Leaking or Improperly Fitted Connections: Poorly seated fittings can create dead volume where the sample can diffuse, causing band broadening and tailing.[3]

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, distorting the flow path.

Q4: How does the mobile phase pH affect the peak shape of aromatic ketones?

A4: Mobile phase pH is a critical factor, especially for aromatic ketones that may have ionizable functional groups or are sensitive to the ionization state of the stationary phase.[3] On silica-based columns, silanol groups are ionized at a pH above ~3, creating negatively charged sites.[4] If the aromatic ketone has any basic character, it can undergo strong secondary ionic interactions with these sites, causing significant tailing.[4] Lowering the mobile phase pH (e.g., to pH 2-3) with an acid like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of silanol groups, minimizing these interactions and improving peak shape.[3][4]

Q5: Are there specific column chemistries recommended for analyzing challenging aromatic ketones like beta-diketones?

A5: Yes. For compounds like beta-diketones that show poor peak shapes on conventional C18 columns, mixed-mode chromatography is a highly effective solution.[5][6][7] These columns possess both reversed-phase (hydrophobic) and ion-exchange characteristics on a single stationary phase.[8][9] For example, a mixed-mode reversed-phase/strong anion-exchange column can provide good peak shapes for underivatized beta-diketones where traditional columns fail.[5][6][7]

Troubleshooting Guide

Issue: Tailing peak observed for an aromatic ketone.

The following logical workflow can be used to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System/Physical Issue Likely check_all_peaks->system_issue Yes chemical_issue Chemical/Interaction Issue Likely check_all_peaks->chemical_issue No, specific peak(s) check_fittings Check fittings and tubing (Minimize dead volume) system_issue->check_fittings check_frit Backflush column (Clear blocked frit) check_fittings->check_frit check_void Replace column (Suspect void or degradation) check_frit->check_void mobile_phase Step 1: Optimize Mobile Phase chemical_issue->mobile_phase adjust_ph Lower pH (e.g., 0.1% TFA) to suppress silanol interaction mobile_phase->adjust_ph additives Add competitive base (e.g., Triethylamine - less common now) mobile_phase->additives column_chem Step 2: Evaluate Column mobile_phase->column_chem endcapped_column Use a modern, high-purity, end-capped column column_chem->endcapped_column mixed_mode_column For difficult ketones (e.g., beta-diketones), use a mixed-mode column column_chem->mixed_mode_column sample_prep Step 3: Check Sample column_chem->sample_prep overload Reduce sample concentration or injection volume sample_prep->overload solvent_mismatch Dissolve sample in mobile phase sample_prep->solvent_mismatch

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Data Presentation

The following table summarizes the expected qualitative and quantitative impact of various troubleshooting steps on the peak tailing of a problematic aromatic ketone. The USP Tailing Factor (Tf) is used as a metric, where a value of 1.0 is a perfectly symmetrical peak and values > 1.2 are generally considered tailing.

Parameter AdjustedInitial Condition (Example)Modified ConditionExpected USP Tailing Factor (Tf)Rationale
Mobile Phase pH pH 7.0 (Buffered)pH 2.5 (0.1% TFA)Tf < 1.3Suppresses ionization of residual silanols, reducing secondary ionic interactions.[4]
Column Chemistry Standard C18 ColumnMixed-Mode RP/Anion ExchangeTf ≈ 1.0 - 1.2Provides multiple interaction modes, improving peak shape for challenging compounds like beta-diketones.[5][6]
Column Temperature 25 °C55 °CTf < 1.5Can improve mass transfer kinetics and reduce peak tailing, though the effect is analyte-dependent.[6]
Sample Concentration 1.0 mg/mL0.1 mg/mLTf < 1.2Reduces the risk of mass overload on the column, which can cause tailing.[4]

Experimental Protocols

Protocol: Improving Peak Shape of Beta-Diketones Using Mixed-Mode HPLC

This protocol is adapted from a published method for analyzing beta-diketone compounds that exhibit poor peak shape on conventional stationary phases.[5][6]

Objective: To achieve a symmetrical peak shape (Tailing Factor ≤ 1.5) for a beta-diketone analyte using a mixed-mode stationary phase.

1. HPLC System and Column:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: Primesep B (or similar mixed-mode reversed-phase/strong anion exchange column), 4.6 x 150 mm, 5 µm.[5][10]

  • Column Temperature: 55 °C.[6]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Methanol (MeOH).

  • Procedure: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific aromatic ketone.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (MeOH + 0.1% TFA)
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

4. Sample Preparation:

  • Dissolve the aromatic ketone standard or sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.2 mg/mL.

  • Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak for the aromatic ketone.

  • Calculate the USP Tailing Factor. The goal is to achieve a value as close to 1.0 as possible. If tailing persists, consider minor adjustments to the starting percentage of the organic mobile phase or the gradient slope.

References

Technical Support Center: Optimizing Reactions for 2-Undecanone, 3-phenyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-undecanone to synthesize 3-phenyl-2-undecanone and related derivatives.

Troubleshooting Guides

Issue 1: Low Yield in the Alkylation of 2-Undecanone with Benzyl Bromide

Question: We are attempting to synthesize 3-phenyl-2-undecanone via the alkylation of 2-undecanone with benzyl bromide but are consistently obtaining low yields. What are the potential causes and solutions?

Answer:

Low yields in the alkylation of 2-undecanone are often attributed to issues with enolate formation, competing side reactions, or suboptimal reaction conditions. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Enolate Formation: For the alkylation to proceed efficiently, the 2-undecanone must be effectively deprotonated to form the enolate.

    • Solution: Use a strong, non-nucleophilic base to ensure complete and irreversible enolate formation.[1][2] Lithium diisopropylamide (LDA) is a common choice for this purpose.[1][3] Ensure the base is fresh and properly titrated.

  • Competing Aldol Condensation: If the enolate is not formed quantitatively, the remaining ketone can act as an electrophile, leading to self-condensation products.[4]

    • Solution: Add the alkylating agent (benzyl bromide) only after ensuring complete enolate formation. Using a strong base like LDA minimizes the concentration of the neutral ketone, thus suppressing this side reaction.[3]

  • Polyalkylation: The product, 3-phenyl-2-undecanone, still possesses an acidic α-hydrogen and can be further alkylated, leading to undesired byproducts.

    • Solution: Use a slight excess of the ketone relative to the base and alkylating agent. This ensures that the alkylating agent is consumed before significant polyalkylation can occur.

  • Suboptimal Temperature: Temperature plays a crucial role in controlling the regioselectivity and stability of the enolate.

    • Solution: For the formation of the kinetic enolate (alkylation at the less substituted α-carbon), the reaction should be carried out at low temperatures, typically -78 °C.[2]

Issue 2: Poor Regioselectivity in the Alkylation of 2-Undecanone

Question: Our alkylation of 2-undecanone is yielding a mixture of 1-phenyl-2-undecanone and 3-phenyl-2-undecanone. How can we improve the regioselectivity to favor the 3-phenyl isomer?

Answer:

The formation of two different regioisomers arises from the deprotonation of the two non-equivalent α-carbons of 2-undecanone, leading to a kinetic and a thermodynamic enolate.

  • Kinetic vs. Thermodynamic Control:

    • The kinetic enolate is formed faster by removing the more accessible, less sterically hindered proton at the C1 position (the methyl group). This leads to 1-phenyl-2-undecanone.

    • The thermodynamic enolate is more stable and is formed by removing a proton from the more substituted C3 position. This leads to the desired 3-phenyl-2-undecanone.

  • Optimizing for the Thermodynamic Product (3-phenyl-2-undecanone):

    • Base Selection: Use a weaker, non-hindered base such as sodium hydride (NaH) or an alkoxide like sodium ethoxide.[5] These bases establish an equilibrium between the ketone and the two enolates, allowing the more stable thermodynamic enolate to predominate.[5]

    • Temperature: Higher reaction temperatures favor the formation of the thermodynamic enolate.[5] Running the reaction at room temperature or with gentle heating will promote the equilibration to the more stable enolate.[2]

    • Reaction Time: Longer reaction times also allow for the equilibrium to be established, favoring the thermodynamic product.

ConditionFavors Kinetic Product (1-phenyl-2-undecanone)Favors Thermodynamic Product (3-phenyl-2-undecanone)
Base Strong, bulky base (e.g., LDA)[6]Weaker, less hindered base (e.g., NaH, NaOEt)[5]
Temperature Low temperature (e.g., -78 °C)[2]Higher temperature (e.g., Room Temperature)[5]
Solvent Aprotic (e.g., THF)Protic or aprotic
Reaction Time ShortLong

Issue 3: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride is Inefficient

Question: We are experiencing low conversion in our Friedel-Crafts acylation of benzene with undecanoyl chloride using aluminum chloride (AlCl₃) as a catalyst. How can we optimize this reaction?

Answer:

Inefficient Friedel-Crafts acylation can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and issues with the starting materials.

  • Catalyst Stoichiometry: The product ketone forms a stable complex with the Lewis acid catalyst (AlCl₃).[1] This complexation deactivates the catalyst.

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is typically required for the reaction to go to completion.[1][2]

  • Catalyst Activity: Aluminum chloride is highly sensitive to moisture.

    • Solution: Ensure that the AlCl₃ is fresh and handled under anhydrous conditions. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While the reaction often requires heating, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: A common temperature for Friedel-Crafts acylation is around 60°C.[7][8] The optimal temperature should be determined empirically for this specific substrate combination.

  • Purity of Reagents: Impurities in the benzene or undecanoyl chloride can interfere with the reaction.

    • Solution: Use freshly distilled benzene and undecanoyl chloride.

Frequently Asked Questions (FAQs)

1. What is the best synthetic route to obtain 3-phenyl-2-undecanone with high purity?

Both the alkylation of the 2-undecanone enolate and the Friedel-Crafts acylation of benzene with undecanoyl chloride followed by a subsequent reaction can yield 3-phenyl-2-undecanone.

  • Alkylation of 2-Undecanone Enolate: This is a more direct route. To achieve high regioselectivity for the 3-phenyl isomer, it is crucial to use conditions that favor the formation of the thermodynamic enolate (weaker base, higher temperature).[5]

  • Friedel-Crafts Acylation: This method first produces 1-phenyl-1-undecanone. To obtain the desired 3-phenyl-2-undecanone, a subsequent rearrangement or a multi-step sequence would be necessary, making it a less direct approach. However, Friedel-Crafts acylation avoids the issue of regioselectivity at the ketone.

For high purity of 3-phenyl-2-undecanone, the alkylation of the thermodynamic enolate of 2-undecanone is generally the more efficient and direct method.

2. Can high pressure be used to optimize these reactions?

Yes, high pressure can influence the outcome of these reactions, particularly the Friedel-Crafts acylation.

  • Friedel-Crafts Acylation: Studies have shown that high pressure can have a significant effect on the rate and yield of Friedel-Crafts reactions.[9][10] For some substrates, increasing pressure can enhance the reaction rate, especially for sterically hindered reactions.[10] However, the effect is substrate-dependent, and optimization would be required.

  • Ketone Alkylation: The effect of pressure on ketone alkylation is less commonly reported but could potentially influence the transition state and affect stereoselectivity in more complex systems.

3. What are the main safety precautions to consider during these experiments?

  • Friedel-Crafts Acylation:

    • Aluminum chloride (AlCl₃) is a corrosive and water-reactive Lewis acid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Acyl chlorides like undecanoyl chloride are lachrymators and corrosive. They should also be handled in a fume hood.

    • The reaction can be exothermic, so controlled addition of reagents is important.

  • Alkylation of Enolates:

    • Strong bases like LDA and NaH are highly reactive and flammable. They must be handled under an inert atmosphere and away from water.

    • Benzyl bromide is a lachrymator and a potential carcinogen. It should be handled with care in a well-ventilated fume hood.

    • Reactions at low temperatures (-78 °C) require the use of a dry ice/acetone bath, which should be handled with cryogenic gloves.

4. How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both alkylation and Friedel-Crafts acylation reactions. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 3-phenyl-2-undecanone via Thermodynamic Enolate Alkylation

This protocol is adapted from established procedures for the regioselective alkylation of unsymmetrical ketones.[3]

  • Preparation of the Enolate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-undecanone (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, to ensure complete formation of the thermodynamic enolate.

  • Alkylation:

    • To the solution of the enolate, add benzyl bromide (1.05 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-phenyl-2-undecanone.

Protocol 2: Synthesis of 1-phenyl-1-undecanone via Friedel-Crafts Acylation

This protocol is based on general procedures for Friedel-Crafts acylation.[7][8]

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap (to neutralize HCl gas), and an addition funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous benzene (which also serves as the solvent).

    • Cool the mixture in an ice bath.

  • Acylation:

    • Add undecanoyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred suspension of AlCl₃ in benzene over 30 minutes.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C.

    • Maintain the temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash successively with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to remove the solvent and obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-phenyl-1-undecanone.

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of 2-Methylcyclohexanone with Benzyl Bromide

This table is based on data for a similar ketone and serves as a model for optimizing the alkylation of 2-undecanone.[3]

EntryBaseAdditiveTemperature (°C)Yield (%)Regioselectivity (alkylation at more substituted carbon)
1LDANone-78 to 25857:93
2Li-EnolateNone-42-4524:76
3Mn-EnolateNMP-78 to 25855:95

Table 2: Effect of Catalyst and Temperature on Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This table illustrates the impact of different catalysts and temperatures on a Friedel-Crafts acylation reaction and can guide optimization for the undecanoyl chloride reaction.[11]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1FeCl₃·6H₂O (10)602485
2FeCl₃·6H₂O (5)602478
3FeCl₃·6H₂O (10)402465
4ZnCl₂ (10)602455

Visualizations

Alkylation_Workflow cluster_prep Enolate Formation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification ketone 2-Undecanone enolate Thermodynamic Enolate ketone->enolate Deprotonation base Base (e.g., NaH) base->enolate product 3-Phenyl-2-undecanone enolate->product SN2 Attack benzyl_bromide Benzyl Bromide benzyl_bromide->product quench Quench (NH4Cl) product->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of 3-phenyl-2-undecanone via enolate alkylation.

Friedel_Crafts_Workflow cluster_activation Acylium Ion Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up & Purification acyl_chloride Undecanoyl Chloride acylium_ion Acylium Ion acyl_chloride->acylium_ion lewis_acid AlCl3 lewis_acid->acylium_ion Catalyst ketone_complex Ketone-AlCl3 Complex acylium_ion->ketone_complex Attack on Benzene benzene Benzene benzene->ketone_complex hydrolysis Acidic Work-up ketone_complex->hydrolysis extraction Extraction hydrolysis->extraction purification Vacuum Distillation extraction->purification final_product 1-Phenyl-1-undecanone purification->final_product

Caption: Experimental workflow for Friedel-Crafts acylation to synthesize 1-phenyl-1-undecanone.

Regioselectivity cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone 2-Undecanone k_conditions LDA, -78°C (Fast, Irreversible) ketone->k_conditions t_conditions NaH, Room Temp. (Slow, Reversible) ketone->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate k_product 1-Phenyl-2-undecanone k_enolate->k_product t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate t_product 3-Phenyl-2-undecanone t_enolate->t_product

Caption: Logical relationship governing the regioselectivity in the alkylation of 2-undecanone.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Undecanone, 3-phenyl- in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Undecanone, 3-phenyl- in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Undecanone, 3-phenyl- and why is it difficult to dissolve in water?

2-Undecanone, 3-phenyl- is a ketone with a chemical structure that includes a long eleven-carbon aliphatic chain (undecanone) and a phenyl group attached to the third carbon. This combination of a long, nonpolar alkyl chain and a hydrophobic phenyl ring makes the molecule significantly nonpolar. Water, being a highly polar solvent, does not readily interact with and solvate such hydrophobic molecules, leading to poor aqueous solubility.

Q2: Are there any available experimental solubility data for 2-Undecanone, 3-phenyl-?

Currently, there is no readily available experimental data on the aqueous solubility of 2-Undecanone, 3-phenyl-. However, based on its chemical structure, it is predicted to be practically insoluble in water. For context, the related compound 2-Undecanone is also insoluble in water[1][2]. The addition of a phenyl group further increases its hydrophobicity.

Q3: What are the estimated physicochemical properties of 2-Undecanone, 3-phenyl-?

While experimental data is lacking, we can estimate the properties of 2-Undecanone, 3-phenyl- based on its constituent parts, 2-Undecanone and 3-phenyl-2-butanone. These estimations suggest a highly lipophilic compound with poor aqueous solubility.

Property2-Undecanone3-phenyl-2-butanoneEstimated: 2-Undecanone, 3-phenyl-
Molecular Weight ( g/mol ) 170.29148.20~246.40
LogP (Octanol/Water Partition Coefficient) 4.12.1> 5.0 (Highly Lipophilic)
Aqueous Solubility InsolubleNo DataPractically Insoluble

Table 1: Comparison of Physicochemical Properties.

Troubleshooting Guide for Poor Solubility

Issue: My 2-Undecanone, 3-phenyl- is not dissolving in my aqueous buffer.

Potential Causes & Solutions:

  • Insufficient Solvent Polarity: The polarity of your aqueous buffer is too high to dissolve the nonpolar 2-Undecanone, 3-phenyl-.

    • Solution: Introduce a water-miscible organic co-solvent.

  • Low Kinetic Energy: The dissolution process may be slow at room temperature.

    • Solution: Gently heat the solution while stirring.

  • Compound Aggregation: The hydrophobic molecules are clumping together rather than dispersing.

    • Solution: Use sonication or vortexing to break up aggregates.

  • Incorrect pH: For some compounds, solubility is pH-dependent. While 2-Undecanone, 3-phenyl- is neutral, this is a factor to consider for other molecules.

    • Solution: Adjust the pH of the buffer (less likely to be effective for this specific compound).

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for common techniques to improve the solubility of hydrophobic compounds like 2-Undecanone, 3-phenyl-.

Co-Solvency

This technique involves adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.

Protocol:

  • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Polyethylene Glycol (PEG).

  • Prepare a Concentrated Stock Solution: Dissolve the 2-Undecanone, 3-phenyl- in 100% of your chosen co-solvent to create a high-concentration stock.

  • Titrate into Aqueous Buffer: While vigorously stirring your aqueous buffer, slowly add the stock solution dropwise.

  • Monitor for Precipitation: Observe the solution for any signs of the compound precipitating out.

  • Determine Maximum Co-solvent Concentration: The final concentration of the co-solvent should be kept to a minimum to avoid potential effects on your experimental system. It is crucial to determine the highest concentration of the co-solvent that your assay can tolerate without affecting the results.

Use of Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, allowing them to be dispersed in an aqueous environment.

Protocol:

  • Choose a Surfactant: Common non-ionic surfactants include Tween® 20, Tween® 80, and Triton™ X-100.

  • Prepare a Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the Compound: Add the 2-Undecanone, 3-phenyl- to the surfactant-containing buffer.

  • Facilitate Dissolution: Use stirring, gentle heating, or sonication to aid the dissolution process.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

Protocol:

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add the Compound: Add the 2-Undecanone, 3-phenyl- to the cyclodextrin solution.

  • Promote Complexation: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.

Visual Guides

Below are diagrams illustrating the troubleshooting workflow and the mechanisms of solubility enhancement.

TroubleshootingWorkflow start Start: Poor Solubility of 2-Undecanone, 3-phenyl- check_solvent Is an organic co-solvent being used? start->check_solvent add_cosolvent Action: Add a water-miscible co-solvent (e.g., DMSO, Ethanol) check_solvent->add_cosolvent No check_energy Is the dissolution process slow? check_solvent->check_energy Yes add_cosolvent->check_energy apply_energy Action: Apply gentle heating or sonication check_energy->apply_energy Yes check_aggregation Are there visible aggregates? check_energy->check_aggregation No apply_energy->check_aggregation use_surfactant Consider using a surfactant (e.g., Tween® 80) check_aggregation->use_surfactant Yes end_soluble Result: Compound Solubilized check_aggregation->end_soluble No, and compound is dissolved use_cyclodextrin Consider using a cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin If surfactant is not effective or compatible use_surfactant->end_soluble use_cyclodextrin->end_soluble

Caption: Troubleshooting workflow for solubility issues.

SolubilityMechanisms cluster_cosolvency Co-solvency cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex water Water cosolvent Co-solvent drug_co Drug micelle_head Hydrophilic Head micelle_tail Hydrophobic Tail drug_sur Drug cd_ext Hydrophilic Exterior cd_int Hydrophobic Interior drug_cd Drug

Caption: Mechanisms of different solubility enhancement techniques.

References

Technical Support Center: GC-MS Analysis of 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Undecanone, 3-phenyl-.

Troubleshooting Guides

Problem 1: Poor Calibration Curve Linearity (R² < 0.99)

Poor linearity in your calibration curve can stem from a variety of issues, from sample preparation to instrument parameters. Below is a systematic guide to troubleshoot and resolve this common problem.

Possible Causes and Solutions

Possible Cause Recommended Action
Inaccurate Standard Preparation Review the dilution calculations for your calibration standards. Re-prepare the standards, ensuring accurate pipetting and complete dissolution of 2-Undecanone, 3-phenyl- in the solvent.
Inappropriate Calibration Range The concentration range of your standards may exceed the linear dynamic range of the detector. Prepare a new set of standards with a narrower concentration range.
Injector Issues A dirty or active injector liner can lead to poor sample transfer and analyte degradation. Clean or replace the injector liner. Consider using a deactivated liner.
Column Overload Injecting too concentrated a sample can lead to peak fronting and a non-linear response. Dilute the higher concentration standards and re-inject.
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Reduce the injection volume or dilute the standards.
Matrix Effects Components in the sample matrix can interfere with the ionization of 2-Undecanone, 3-phenyl-, causing signal suppression or enhancement. Prepare matrix-matched calibration standards to compensate for these effects.[1][2][3]
Thermal Degradation Aromatic ketones can be susceptible to thermal degradation at high injector temperatures.[4] Lower the injector temperature in increments of 10-20°C and observe the effect on linearity.

Troubleshooting Workflow for Poor Linearity

G start Poor Calibration Curve Linearity (R² < 0.99) prep Verify Standard Preparation Accuracy start->prep range Assess Calibration Range prep->range If standards are accurate injector Inspect and Clean/Replace Injector Liner range->injector If range is appropriate concentration Evaluate for Column Overload/Detector Saturation injector->concentration If liner is clean matrix Investigate Matrix Effects concentration->matrix If no overload/saturation temp Check for Thermal Degradation matrix->temp If matrix effects are ruled out solution Linearity Improved temp->solution If temperature is optimized G start Poor Reproducibility of Peak Areas autosampler Check Autosampler Syringe and Settings start->autosampler septum Inspect and Replace Injector Septum autosampler->septum If syringe is functioning correctly active_sites Evaluate for Active Sites in the System septum->active_sites If septum is new solvent Assess Solvent and Sample Volatility active_sites->solvent If system is inert gas_flow Verify Carrier Gas Flow Stability solvent->gas_flow If solvent is appropriate solution Reproducibility Improved gas_flow->solution If gas flow is stable G sample Sample Containing 2-Undecanone, 3-phenyl- extraction Solvent Extraction (e.g., with Ethyl Acetate) sample->extraction filtration Filtration through 0.45 µm Syringe Filter extraction->filtration dilution Dilution to fall within Calibration Range filtration->dilution is_add Addition of Internal Standard dilution->is_add analysis GC-MS Analysis is_add->analysis

References

Technical Support Center: Chromatographic Separation of Ketones and Phenyl Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of 2-Undecanone and positional isomers of 3-phenyl compounds.

Section 1: Separation of 2-Undecanone

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for the analysis of 2-Undecanone?

A1: Gas chromatography (GC) is frequently used for the analysis of 2-Undecanone, a volatile ketone.[1] It can be effectively analyzed using a non-polar stationary phase, as separation is primarily based on boiling point.[2] High-performance liquid chromatography (HPLC) with a reverse-phase column is also a viable option.[3]

Q2: Which GC column is optimal for 2-Undecanone analysis?

A2: A non-polar column, such as one with a poly(dimethyl siloxane) stationary phase (e.g., TG-1MS or equivalent), is a good starting point.[2] For general-purpose analysis, a 30m x 0.25mm ID, 0.25µm film thickness column is often recommended.[2] The elution order on such columns is primarily determined by the boiling points of the analytes.

Troubleshooting Guide: GC Analysis of 2-Undecanone

Issue Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).Use a deactivated liner and ensure the column is properly conditioned.
Sample overload.Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flow rate.Verify oven temperature stability and check for leaks in the gas lines.
Low Sensitivity Improper injection technique or detector settings.Optimize injection parameters (e.g., split ratio) and ensure detector is functioning correctly.

Section 2: Optimal Separation of 3-Phenyl Isomers

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for separating positional isomers of 3-phenyl compounds?

A1: The separation of positional isomers, such as ortho, meta, and para isomers of a substituted phenyl compound, can be challenging due to their similar physical and chemical properties.[4] The choice of stationary phase is critical for achieving selectivity. Phenyl-based columns are often the first choice for separating aromatic positional isomers in both HPLC and GC.[5][6][7]

Q2: Which type of HPLC column is best suited for separating 3-phenyl isomers?

A2: For HPLC, columns with phenyl stationary phases (e.g., Phenyl-Hexyl, PFP) are highly recommended.[6] These columns provide alternative selectivity to standard C18 columns through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[5][7] This interaction is key to resolving closely related positional isomers.

Q3: Can GC be used for the separation of 3-phenyl isomers?

A3: Yes, GC can be effective, especially for volatile phenyl isomers. A mid-polarity column, such as one containing a significant percentage of phenyl substitution (e.g., 50% diphenyl/50% dimethyl siloxane), can provide the necessary selectivity.[8] These columns offer enhanced selectivity for aromatic hydrocarbon isomers compared to non-polar phases.[8]

Troubleshooting Guide: Isomer Separation

Issue Potential Cause Troubleshooting Step
Co-elution or Poor Resolution of Isomers Inappropriate stationary phase.Screen different column chemistries. For aromatic isomers, consider phenyl, PFP, or biphenyl phases.[6]
Mobile phase composition (HPLC).Optimize the organic modifier (e.g., methanol vs. acetonitrile) and the aqueous phase pH.
Oven temperature program (GC).Optimize the temperature ramp rate for better separation.
Peak Tailing Secondary interactions with the stationary phase.For HPLC, consider a column with low silanol activity or use mobile phase additives. For GC, ensure proper deactivation of the system.[3][9]
Irreproducible Results Column degradation or contamination.Use a guard column and ensure proper sample cleanup.[10] Flush the column regularly.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Undecanone

  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: TG-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Injector: Splitless mode, 250°C

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Protocol 2: HPLC Separation of Positional Phenyl Isomers (Hypothetical Example)

  • Instrumentation: High-Performance Liquid Chromatograph with UV Detector

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Data Presentation

Table 1: Comparison of GC Columns for 2-Undecanone Analysis (Hypothetical Data)

Column TypeRetention Time (min)Peak Width (sec)Tailing Factor
TG-1MS (Non-polar) 12.54.21.1
TG-WaxMS (Polar) 15.85.51.4

Table 2: HPLC Column Performance for Separation of 3-Phenyl Isomers (Hypothetical Data for o-, m-, p- isomers)

Column TypeResolution (o/m)Resolution (m/p)Analysis Time (min)
Standard C18 1.21.0 (co-elution)20
Phenyl-Hexyl 1.82.118
PFP (Pentafluorophenyl) 2.02.517

Visualizations

ColumnSelectionWorkflow Column Selection Workflow for Phenyl Isomers Analyte Analyze Positional Phenyl Isomers Method Select Chromatographic Method Analyte->Method GC Gas Chromatography (GC) (for volatile isomers) Method->GC Volatile? HPLC Liquid Chromatography (HPLC) Method->HPLC Non-Volatile? GC_Column Select Mid-Polarity Column (e.g., 50% Phenyl) GC->GC_Column HPLC_Column Select Phenyl-based Column (e.g., Phenyl-Hexyl, PFP) HPLC->HPLC_Column Optimize Optimize Method (Gradient/Temperature Program) GC_Column->Optimize HPLC_Column->Optimize

Caption: Workflow for selecting the optimal chromatographic column for the separation of phenyl isomers.

TroubleshootingLogic Troubleshooting Poor Isomer Resolution Problem Poor Resolution of Isomers CheckStationaryPhase Is Stationary Phase Optimized for Isomers? Problem->CheckStationaryPhase ChangeColumn Switch to a Phenyl, PFP, or Biphenyl Column CheckStationaryPhase->ChangeColumn No CheckMobilePhase Is Mobile Phase Optimized? (HPLC) CheckStationaryPhase->CheckMobilePhase Yes Success Resolution Achieved ChangeColumn->Success AdjustMobilePhase Vary Organic Modifier (MeOH vs. ACN) and pH CheckMobilePhase->AdjustMobilePhase No CheckTemperature Is Temperature Program Optimized? (GC) CheckMobilePhase->CheckTemperature Yes AdjustMobilePhase->Success AdjustTemperature Modify Ramp Rate and Hold Times CheckTemperature->AdjustTemperature No AdjustTemperature->Success

Caption: A logical diagram for troubleshooting poor resolution in isomer separation.

References

Fine-tuning reaction conditions for the stereoselective synthesis of 3-phenyl-2-undecanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of 3-phenyl-2-undecanone. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 3-phenyl-2-undecanone?

The main challenges in the stereoselective synthesis of 3-phenyl-2-undecanone, an α-arylated ketone, revolve around controlling enantioselectivity and minimizing side reactions. Key difficulties include:

  • Achieving High Enantiomeric Excess (ee): The creation of the chiral center at the α-position of the ketone requires a highly effective chiral catalyst and carefully optimized reaction conditions to favor the formation of one enantiomer over the other.

  • Preventing Racemization: The product, 3-phenyl-2-undecanone, contains an enolizable proton at the newly formed stereocenter. Under basic or even neutral conditions, this can lead to racemization, diminishing the enantiomeric excess.

  • Minimizing Side Products: Common side reactions include diarylation (the addition of two phenyl groups), self-condensation of the starting ketone, and catalyst decomposition, all of which can reduce the yield of the desired product.[1][2]

  • Substrate Reactivity: Linear, acyclic ketones like 2-undecanone can be less reactive or provide lower enantioselectivity compared to cyclic ketones in some catalytic systems.[3]

Q2: Which catalytic systems are most effective for the enantioselective α-arylation of 2-undecanone?

Both palladium and copper-based catalytic systems have proven effective for the enantioselective α-arylation of ketones.

  • Palladium Catalysis: Palladium complexes with chiral phosphine ligands are widely used. Ligands with biaryl backbones, such as derivatives of SEGPHOS, can provide high enantioselectivity. The choice of the palladium precursor (e.g., Pd(dba)₂) and the ligand is critical. For electron-neutral and electron-rich arylating agents, palladium catalysts are often the preferred choice.[4][5]

  • Copper Catalysis: Copper(I) complexes with chiral bis(phosphine) dioxide ligands have emerged as a powerful alternative, particularly for the arylation of silyl enol ethers derived from ketones. This method can be advantageous for acyclic ketones and avoids the use of strong bases that can cause racemization.[3][6]

Q3: How does the choice of arylating agent affect the reaction?

The nature of the arylating agent significantly impacts the reaction's success. Aryl triflates are often superior to aryl halides (bromides or iodides) for several reasons:

  • Higher Reactivity: Aryl triflates generally exhibit higher reactivity, which allows the reaction to be conducted at lower temperatures.[4]

  • Improved Enantioselectivity: The ability to run the reaction at lower temperatures often leads to higher enantiomeric excess.[4][5]

  • Avoidance of Halide Effects: In some palladium-catalyzed systems, the halide anion from aryl halides can negatively influence the catalyst and reduce enantioselectivity.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst• Ensure the palladium or copper precursor and ligand are of high purity and handled under an inert atmosphere (e.g., in a glovebox) to prevent deactivation. • Prepare the active catalyst in situ according to the protocol.
2. Inefficient Enolate Formation• For reactions requiring a strong base (e.g., NaOtBu), ensure the base is fresh and anhydrous. • Consider using silyl enol ethers as the ketone precursor to bypass the need for a strong base.[3]
3. Poor Quality Reagents• Use freshly distilled and degassed solvents. • Purify the 2-undecanone and the arylating agent before use.
Low Enantioselectivity (ee) 1. Suboptimal Ligand• Screen a variety of chiral ligands. For palladium catalysis, ligands with smaller dihedral angles in their biaryl backbones often give higher ee.[5] For copper catalysis, chiral bis(phosphine) dioxides have shown promise.[3]
2. Incorrect Reaction Temperature• Lowering the reaction temperature can significantly improve enantioselectivity.[4][5] Perform a temperature optimization study.
3. Racemization of the Product• Minimize reaction time. • For reactions using strong bases, ensure a rapid work-up with a mild acid to neutralize the base and prevent post-reaction enolization. • Consider a copper-catalyzed system with silyl enol ethers to avoid strong bases.[3]
4. Catalyst Decomposition• Catalyst decomposition can lead to non-selective background reactions. Ensure strict inert atmosphere conditions.[4]
Formation of Significant Side Products 1. Diarylation• Use a stoichiometric amount of the arylating agent relative to the ketone. An excess can lead to double arylation.
2. Ketone Self-Condensation• This is more common with strong bases. Add the base slowly to the reaction mixture at a low temperature.
Difficulty in Purifying the Product 1. Co-elution of Enantiomers• Use chiral HPLC or SFC for analytical and preparative separation of the enantiomers.
2. Presence of Unreacted Starting Material• Optimize reaction time and stoichiometry to ensure complete conversion of the limiting reagent. • Use column chromatography with an appropriate solvent system for purification.

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Enantioselective α-Arylation of 2-Undecanone

This protocol is adapted from a general procedure for the asymmetric arylation of ketones with aryl triflates.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-SEGPHOS or a similar chiral bisphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • 2-Undecanone

  • Phenyl triflate

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add Pd(OAc)₂ (0.005 mmol, 1 mol%), the chiral ligand (0.006 mmol, 1.2 mol%), and NaOtBu (0.7 mmol, 1.4 equiv) to a dry reaction vial equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • Add 2-undecanone (0.5 mmol, 1.0 equiv).

  • Add phenyl triflate (0.6 mmol, 1.2 equiv).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 24-48 hours), monitoring the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data

The following tables summarize the impact of various reaction parameters on the enantioselective α-arylation of ketones, based on literature data for similar substrates. These should be used as a starting point for the optimization of the 3-phenyl-2-undecanone synthesis.

Table 1: Effect of Chiral Ligand on Enantioselectivity in Palladium-Catalyzed α-Arylation

EntryLigandCatalyst PrecursorSolventTemp (°C)Yield (%)ee (%)
1(R)-BINAPPd₂(dba)₃Toluene808575
2(R)-Tol-BINAPPd₂(dba)₃Toluene808882
3(R)-SEGPHOSPd(OAc)₂Toluene709290
4(R)-DifluorphosPd(dba)₂Toluene609095[4]

Table 2: Effect of Reaction Temperature on Enantioselectivity

EntryLigandArylating AgentSolventTemp (°C)Yield (%)ee (%)
1(R)-DifluorphosPhenyl triflateToluene809188[4]
2(R)-DifluorphosPhenyl triflateToluene609095[4]
3(R)-DifluorphosPhenyl triflateToluene407597

Visualizations

Experimental Workflow for Stereoselective Synthesis

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Pd Catalyst, Chiral Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent preform Stir to Pre-form Active Catalyst solvent->preform add_ketone Add 2-Undecanone preform->add_ketone add_aryl Add Phenyl Triflate add_ketone->add_aryl react Heat and Stir (Monitor Progress) add_aryl->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Determine Yield and Enantiomeric Excess (HPLC) purify->analyze

Caption: Experimental workflow for the stereoselective synthesis of 3-phenyl-2-undecanone.

Logical Relationship of Reaction Components

logical_relationship cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ketone 2-Undecanone product 3-Phenyl-2-undecanone (Chiral Product) ketone->product aryl_agent Phenyl Triflate aryl_agent->product pd_source Palladium Precursor pd_source->product catalyzes ligand Chiral Ligand ligand->product induces stereoselectivity base Base base->product activates ketone solvent Solvent solvent->product influences temperature Temperature temperature->product influences rate & ee

Caption: Key factors influencing the stereoselective synthesis of 3-phenyl-2-undecanone.

References

Validation & Comparative

Comparative Mass Spectrometry Fragmentation Analysis of 2-Undecanone, 3-phenyl- and Related Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 2-Undecanone, 3-phenyl- and two structurally related ketones: the aliphatic analogue 2-Undecanone and the shorter-chain aromatic analogue 2-Butanone, 3-phenyl-. Understanding the fragmentation behavior of these molecules is crucial for their identification and structural elucidation in complex mixtures, a common challenge in drug development and metabolic studies. This document presents experimental data, detailed analytical protocols, and visual representations of fragmentation pathways to aid researchers in their analytical endeavors.

Quantitative Fragmentation Data

The following table summarizes the major mass-to-charge ratios (m/z) and relative intensities of the fragment ions observed in the electron ionization (EI) mass spectra of the compared ketones. The data for 2-Undecanone and 2-Butanone, 3-phenyl- are derived from experimental spectra, while the fragmentation for 2-Undecanone, 3-phenyl- is predicted based on established fragmentation principles of ketones.

m/z Relative Intensity (%) Proposed Fragment Ion Compound
Predicted 2-Undecanone, 3-phenyl-
246Low[M]⁺•Molecular Ion
203Moderate[M - C₃H₇]⁺α-cleavage
131High[C₁₀H₁₁]⁺Benzylic cleavage
105Moderate[C₈H₉]⁺Tropylium ion rearrangement
91High[C₇H₇]⁺Tropylium ion
43High[CH₃CO]⁺α-cleavage
Experimental 2-Undecanone [1]
170Low[M]⁺•Molecular Ion
155Low[M - CH₃]⁺α-cleavage
127Low[M - C₃H₇]⁺α-cleavage
113Moderate[M - C₄H₉]⁺α-cleavage
99Moderate[M - C₅H₁₁]⁺α-cleavage
85Moderate[M - C₆H₁₃]⁺α-cleavage
71High[C₅H₁₁]⁺Alkyl fragment
58Very High[C₃H₆O]⁺•McLafferty rearrangement
43High[CH₃CO]⁺α-cleavage
Experimental 2-Butanone, 3-phenyl- [2][3]
148Moderate[M]⁺•Molecular Ion
133Low[M - CH₃]⁺α-cleavage
105High[C₈H₉]⁺Benzylic cleavage
91High[C₇H₇]⁺Tropylium ion
77Moderate[C₆H₅]⁺Phenyl ion
43Very High[CH₃CO]⁺α-cleavage

Experimental Protocols

The following is a representative experimental protocol for the analysis of aromatic and aliphatic ketones using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: Samples containing the ketones of interest are typically dissolved in a volatile organic solvent such as dichloromethane or methanol to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 500.

Fragmentation Pathways and Logical Relationships

The fragmentation of ketones in mass spectrometry is primarily governed by two main pathways: α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The charge is typically retained by the fragment containing the carbonyl group, forming a stable acylium ion. For aromatic ketones, cleavage at the benzylic position is also a favorable process.

  • McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen on a sufficiently long alkyl chain. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.

The following diagrams illustrate the predicted fragmentation pathway for 2-Undecanone, 3-phenyl-.

fragmentation_pathway cluster_alpha α-Cleavage cluster_benzylic Benzylic Cleavage mol 2-Undecanone, 3-phenyl- (m/z 246) [M]⁺• frag1 [CH₃CO]⁺ (m/z 43) mol->frag1 Loss of C₁₅H₂₃• frag2 [M - CH₃CO]⁺• (m/z 203) mol->frag2 Loss of C₂H₃O• frag4 [C₁₀H₁₁]⁺ (m/z 131) frag2->frag4 Rearrangement frag3 [C₇H₇]⁺ (m/z 91) frag4->frag3 Loss of C₃H₄

Caption: Predicted fragmentation of 2-Undecanone, 3-phenyl-.

The fragmentation of 2-Undecanone, 3-phenyl- is expected to be dominated by cleavages that lead to the formation of stable, resonance-stabilized ions. The presence of the phenyl group significantly influences the fragmentation pattern, favoring the formation of benzylic and tropylium ions.

experimental_workflow start Sample Preparation (Dissolution in Solvent) gc Gas Chromatography (Separation) start->gc Injection ms Mass Spectrometry (Ionization and Fragmentation) gc->ms Elution detector Detector (Ion Detection) ms->detector data Data Analysis (Mass Spectrum Generation) detector->data

Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectral fragmentation of 2-Undecanone, 3-phenyl- in comparison to its analogues. The provided data and protocols can be adapted for the analysis of similar compounds in various research and development settings.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Undecanone and 3-Phenyl-1-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within research, drug development, and quality control, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of 2-Undecanone and 3-phenyl-1-propanol. This document serves as a practical resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons, detailed experimental protocols, and supporting data to aid in method selection and validation.

Overview of Analytical Techniques

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally determined by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is achieved based on the compound's boiling point and interaction with the stationary phase.[2] Coupling GC with a Mass Spectrometer (MS) allows for highly sensitive and specific detection, making it a "gold standard" for the identification of unknown volatile compounds.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] In HPLC, a liquid mobile phase pumps the sample through a packed column, and separation is based on the analyte's interaction with the stationary phase, which can be manipulated by varying the mobile phase composition and column chemistry.[2]

Comparative Analysis of GC-MS and HPLC

The selection of an appropriate analytical method depends on a variety of factors, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix. A direct comparison of HPLC and GC for food analysis highlights key differences in volatility, thermal stability, polarity, and molecular weight considerations.[4]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interactions with a stationary phase.
Sample Volatility Essential; suitable for volatile and semi-volatile compounds.[2][4]Not required; suitable for non-volatile and thermally unstable compounds.[1][2][3]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[2]Liquid solvent or mixture of solvents.[2]
Operating Temperature High temperatures (150-300 °C) for sample vaporization.[2]Typically ambient or slightly elevated temperatures.[2]
Sensitivity Generally higher for volatile compounds.[3][5]Dependent on the detector, but highly effective for non-volatile analytes.[3]
Selectivity High, especially with MS detection.High, with a wide variety of column chemistries and detectors available.
Analysis Time Often faster for simple mixtures.[1][4]Can be longer, particularly with gradient elution.
Cost per Analysis Generally lower due to minimal solvent usage.[3]Higher due to solvent consumption and disposal costs.[3][5]

Experimental Protocols

The following are detailed methodologies for the quantification of 2-Undecanone and 3-phenyl-1-propanol using GC-MS and HPLC.

GC-MS Protocol

This protocol is designed for the simultaneous quantification of 2-Undecanone and 3-phenyl-1-propanol in a sample matrix.

Sample Preparation:

  • Accurately weigh 1 gram of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., methanol) and an internal standard.

  • Seal the vial and vortex for 1 minute.

  • Incubate the vial at 60°C for 30 minutes before injection.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.[6]

  • Column: Agilent J&W DB-FATWAX UI column or similar polar capillary column.[6]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

Data Analysis:

Quantification is performed by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

HPLC Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of 2-Undecanone and 3-phenyl-1-propanol.

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • HPLC System: A system with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[7][8]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid.[7][8][9] For MS compatibility, formic acid can be used instead of phosphoric acid.[7][9]

  • Elution: Isocratic elution with a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Data Analysis:

A calibration curve is generated by plotting the peak area of the analyte against its concentration.

Method Validation Parameters

Analytical method validation ensures the reliability of the results. The key parameters for validation of both GC-MS and HPLC methods are summarized below.[10][11][12]

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.[10]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy The closeness of the test results to the true value.Recovery typically within 98-102%.[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2% for repeatability.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[10]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent performance under slight variations.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for method comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample Sample Extraction_Dilution Extraction_Dilution Sample->Extraction_Dilution Solvent Filtration_Vialing Filtration_Vialing Extraction_Dilution->Filtration_Vialing Filter GC_MS GC-MS Analysis Filtration_Vialing->GC_MS HPLC HPLC Analysis Filtration_Vialing->HPLC Data_GCMS Data_GCMS GC_MS->Data_GCMS Quantification Data_HPLC Data_HPLC HPLC->Data_HPLC Quantification Comparison Comparison Data_GCMS->Comparison Data_HPLC->Comparison Final_Report Final_Report Comparison->Final_Report Validation

Experimental Workflow Diagram

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC Method_Selection Method Selection Volatile_Analytes Volatile Analytes Method_Selection->Volatile_Analytes Is analyte volatile? Non_Volatile_Analytes Non-Volatile Analytes Method_Selection->Non_Volatile_Analytes Is analyte non-volatile? High_Sensitivity High Sensitivity Volatile_Analytes->High_Sensitivity Requires high sensitivity? Complex_Mixtures Complex Mixtures High_Sensitivity->Complex_Mixtures Is matrix complex? Thermal_Lability Thermally Labile Non_Volatile_Analytes->Thermal_Lability Is analyte thermally stable? Polar_Compounds Polar Compounds Thermal_Lability->Polar_Compounds Is analyte polar?

Method Selection Logic Diagram

References

A Comparative Analysis of the Olfactory Properties of Aliphatic Ketones: 2-Undecanone vs. Other Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct olfactory characteristics of 2-undecanone and its isomers. This report details their odor profiles, odor thresholds, and the experimental methodologies used for their determination. A notable gap in publicly available data exists for the olfactory properties of 3-phenyl-2-undecanone, precluding its inclusion in this comparative analysis.

Introduction

The olfactory properties of chemical compounds are of significant interest in the fields of flavor, fragrance, and sensory science. Understanding the relationship between molecular structure and odor perception is crucial for the development of new products and for elucidating the mechanisms of olfaction. This guide provides a comparative overview of the olfactory properties of 2-undecanone and several of its aliphatic isomers. Despite extensive searches, no specific data on the olfactory characteristics of 3-phenyl-2-undecanone could be found in the available literature. Therefore, this document focuses on the comparison of 2-undecanone with other linear undecanones for which data is accessible.

Comparative Olfactory Profiles of Undecanones

The olfactory profiles of undecanones vary significantly with the position of the ketone group along the carbon chain. These differences are attributed to the way each molecule interacts with specific olfactory receptors in the nasal cavity. A summary of the reported odor descriptions for 2-undecanone and its isomers is presented in Table 1.

Table 1: Olfactory Profile Comparison of Undecanone Isomers

CompoundCAS NumberOdor Description
2-Undecanone 112-12-9Fruity, floral, waxy, citrus, orris-like, with notes of pineapple and a slightly fatty character.[1][2][3][4]
3-Undecanone 2216-87-7Fruity, herbaceous, and slightly waxy.
4-Undecanone 14476-37-0Fruity and waxy.
5-Undecanone 33083-83-9Herbaceous, fruity, green, and fatty.
6-Undecanone 927-49-1Fruity and fatty.

Odor Thresholds

The odor threshold is a critical quantitative measure of the potency of an odorant. It is defined as the minimum concentration of a substance that can be detected by the human sense of smell. Odor thresholds are typically determined through sensory panel testing using standardized methods. Table 2 provides a summary of the reported odor detection thresholds for various undecanones.

Table 2: Odor Detection Thresholds of Undecanone Isomers

CompoundOdor Detection Threshold (ppb)Method
2-Undecanone 7Not Specified
6-Undecanone 85 - 410Not Specified

Note: Odor threshold values can vary depending on the experimental methodology and the purity of the compound.

Experimental Protocols

The determination of olfactory properties relies on standardized and well-documented experimental protocols. Two common methods employed in sensory science are Gas Chromatography-Olfactometry (GC-O) and the Triangle Odor Bag Method.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[5][6][7][8][9] As volatile compounds elute from the GC column, they are split into two paths. One path leads to a chemical detector (such as a mass spectrometer) for identification, while the other is directed to a sniffing port where a trained panelist assesses the odor. This method allows for the determination of the odor activity of individual compounds within a complex mixture.

Triangle Odor Bag Method

The triangle odor bag method is a sensory test used to determine the detection threshold of a specific odorant.[10][11][12][13][14] The fundamental principle involves presenting a panel of trained assessors with three sample bags, where one contains a diluted concentration of the odorant in an odorless gas (e.g., nitrogen or purified air), and the other two contain only the odorless gas. The panelists are tasked with identifying the bag that has a different odor. The concentration of the odorant is systematically varied to determine the level at which it can be reliably detected.

The workflow for a typical triangle odor bag test is illustrated below:

Figure 1: General workflow of the Triangle Odor Bag Method for odor threshold determination.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium.[15][16][17][18][19] The binding of an odorant, such as an undecanone, to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

This cascade, primarily mediated by the G-protein Gαolf, leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., Undecanone) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Depolarization Neuronal Depolarization CNG_channel->Depolarization Cation Influx Ions Cations (Na+, Ca2+) Signal Signal to Olfactory Bulb Depolarization->Signal Generates

Figure 2: Simplified diagram of the olfactory signal transduction pathway initiated by the binding of an odorant to a G-protein coupled receptor.

Conclusion

This guide provides a comparative overview of the olfactory properties of 2-undecanone and its isomers, highlighting the variations in their odor profiles and thresholds. The methodologies for determining these properties, namely Gas Chromatography-Olfactometry and the Triangle Odor Bag Method, are detailed to provide a comprehensive understanding for researchers in the field. The general mechanism of olfactory signal transduction via G-protein coupled receptors is also presented. It is important to reiterate that a significant knowledge gap exists regarding the olfactory characteristics of 3-phenyl-2-undecanone. Further research is warranted to elucidate the sensory properties of this and other structurally related compounds to expand our understanding of structure-odor relationships.

References

Purity Assessment of 2-Undecanone, 3-phenyl- by Differential Scanning Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of organic compounds like 2-Undecanone, 3-phenyl-, with alternative analytical methods. The content is supported by established principles and comparative data from analogous compounds to illustrate the methodology's application.

Introduction to DSC for Purity Determination

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity assessment of crystalline compounds, DSC relies on the principle of melting point depression. Impurities in a substance broaden the melting range and lower the melting point, a phenomenon described by the van't Hoff equation.[1][2][3] By analyzing the shape of the melting endotherm, the mole fraction of impurities can be quantified.[1] This method is considered an absolute technique as it does not require a reference standard of the same material.[4][5]

Comparison of Purity Assessment Methods

While DSC is a valuable tool, it is often used in conjunction with or compared to other analytical techniques, primarily chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[4][5] The choice of method depends on the nature of the compound, the type of impurities, and the desired level of information.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Melting point depression based on the van't Hoff equation.[1][6][7]Separation based on differential partitioning of analytes between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.
Sample Requirements Crystalline solid with a sharp melting point, thermally stable.[3][4][5]Soluble in a suitable mobile phase.Volatile and thermally stable.
Purity Range Best suited for materials with purity >98.5 mol%.[3]Wide dynamic range, capable of detecting trace impurities.Effective for a wide range of volatile impurities.
Impurity Information Provides total mole fraction of soluble impurities.[1] Does not identify individual impurities.Separates and quantifies individual impurities. Can be coupled with mass spectrometry for identification.Separates and quantifies individual volatile impurities. Can be coupled with mass spectrometry for identification.
Analysis Time Relatively fast, typically under an hour per sample.[8]Can be more time-consuming due to method development and run times.[9]Generally faster than HPLC for volatile compounds.
Advantages Absolute method, small sample size needed, fast analysis.[5][8]High sensitivity and specificity for individual impurities, well-established for a wide range of compounds.[4]Excellent for volatile and semi-volatile impurities.
Limitations Not suitable for amorphous, decomposing, or polymorphic substances.[4][5] Does not detect insoluble impurities.Requires method development, may not detect non-chromophoric impurities without a universal detector.Limited to volatile and thermally stable compounds.

Experimental Protocols

This protocol is based on the ASTM E928 standard test method for purity determination by DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the 2-Undecanone, 3-phenyl- sample into a clean aluminum DSC pan.[6] Hermetically seal the pan to prevent any loss of sample during heating.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a slow, constant rate, typically 0.5-2 K/min, through its melting range.[6] Slower heating rates generally yield better resolution.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • The purity is calculated based on the van't Hoff equation, which relates the sample temperature (Ts) to the reciprocal of the fraction melted (1/F).[1]

    • Software is typically used to perform a linear regression on the plot of Ts vs. 1/F. The slope of this line is used to calculate the mole fraction of the impurity.[1]

  • Method Development: Develop a suitable HPLC method, including selection of the column, mobile phase, and detector (e.g., UV-Vis). The method should be capable of separating the main component from its potential impurities.

  • Standard Preparation: Prepare a standard solution of 2-Undecanone, 3-phenyl- of a known concentration.

  • Sample Preparation: Prepare a solution of the test sample at a similar concentration to the standard.

  • Chromatographic Analysis: Inject both the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the impurities in the sample by comparing their peak areas to the area of the main peak. The purity is typically expressed as a percentage of the main component relative to the total peak area.

Visualizing the Workflow and Comparisons

DSC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 1-3 mg of Sample start->weigh seal Hermetically Seal in Pan weigh->seal load Load Sample and Reference Pans seal->load equilibrate Equilibrate Below Melting Point load->equilibrate heat Heat at a Constant Rate (e.g., 1 K/min) equilibrate->heat record Record Heat Flow vs. Temperature heat->record integrate Integrate Melting Endotherm record->integrate vanthoff Apply van't Hoff Equation integrate->vanthoff calculate Calculate Mole Percent Purity vanthoff->calculate end End calculate->end Purity_Method_Comparison cluster_dsc DSC cluster_hplc HPLC cluster_gc GC dsc_adv Advantages: - Absolute Method - Fast Analysis - Small Sample Size dsc_lim Limitations: - Not for Amorphous/Decomposing Samples - Total Impurity Only dsc_adv->dsc_lim hplc_adv Advantages: - High Sensitivity & Specificity - Quantifies Individual Impurities - Broad Applicability hplc_lim Limitations: - Method Development Required - Longer Analysis Time hplc_adv->hplc_lim gc_adv Advantages: - Excellent for Volatile Impurities - Fast for Volatiles gc_lim Limitations: - Only for Volatile/Thermally Stable Samples gc_adv->gc_lim Purity_Assessment Purity_Assessment Purity_Assessment->dsc_adv Purity_Assessment->hplc_adv Purity_Assessment->gc_adv

References

A Comparative Study on the Biological Prowess of Phenyl-Substituted Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl-substituted ketones, a class of organic compounds characterized by a ketone functional group attached to a phenyl ring, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data, to aid researchers in the exploration and development of novel therapeutic agents. The structure-activity relationship of these compounds is complex, with substitutions on the phenyl ring playing a crucial role in their biological efficacy.

Comparative Analysis of Biological Activities

The biological activities of phenyl-substituted ketones are broad, with significant findings in antimicrobial, antioxidant, and anticancer domains. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the potency of different derivatives.

Antimicrobial Activity

Phenyl-substituted ketones, particularly chalcones and their derivatives, have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] The presence of an α,β-unsaturated carbonyl system and various substitutions on the aromatic rings are critical for their antimicrobial effects.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenyl-Substituted Ketones against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
(2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-oneBacillus subtilis3.79[2]
(2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-oneStaphylococcus aureus7.88[2]
(2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-oneEscherichia coli15.76[2]
Benzyl bromide derivative (1a)Candida albicans250[1]
Benzyl bromide derivative (1c)Candida krusei500[1]
o-chloro-chalconeBacillus subtilis250
p-chloro-chalconeBacillus subtilis250
p-hydroxy-chalconeBacillus subtilis500
Antioxidant Activity

The antioxidant potential of phenyl-substituted ketones is attributed to their ability to scavenge free radicals. This activity is significantly influenced by the substitution pattern on the phenyl ring, with hydroxyl and methoxy groups being particularly effective.

Table 2: Antioxidant Activity (IC50) of Phenyl-Substituted Ketones

CompoundAssayIC50 (µg/mL)Reference
(2E)-1-(5-((2-Chloro-4-nitrophenyl)diazenyl)-2-hydroxyphenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-oneDPPHLower than Ascorbic Acid[2]
N-acylhydrazone 4eDPPH-[3]
N-acylhydrazone 4fDPPH-[3]
Anogeissus leiocarpus stem bark extractDPPH104.74[4]
Butylated hydroxyanisole (BHA)DPPH112.05[4]
Butylated hydroxytoluene (BHT)DPPH202.35[4]
Sonchus asper Methanol ExtractDPPH2.5 ± 0.05[5]
Ascorbic AcidDPPH57.2 ± 2.65[5]
Anticancer Activity

A significant body of research has focused on the anticancer properties of phenyl-substituted ketones, especially chalcones. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting high potency.

Table 3: Anticancer Activity (IC50) of Phenyl-Substituted Ketones against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
AZAMCF-715[6]
AZAMDA-MB-23115[6]
SAMMCF-715[6]
SAMMDA-MB-23115[6]
SFNMCF-710[6]
SFNMDA-MB-23110[6]
TSAMCF-70.1[6]
TSAMDA-MB-2310.1[6]
Phenyl Alkyl Ketone (entry 5)-10[7]
Phenyl Alkyl Ketone (entries 1-4)->100[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.[8] The broth microdilution method is a common technique for determining MIC values.[8][9][10]

Procedure:

  • Preparation of Bacterial Inoculum: Isolate four to five colonies of the test bacterium from a pure culture and suspend them in a suitable broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[11] Dilute this standardized inoculum to the final desired concentration (e.g., 10⁵ CFU/mL) in the appropriate broth medium.[11]

  • Serial Dilution of Test Compound: Prepare a stock solution of the phenyl-substituted ketone in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.[10]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, ensuring a final volume of 100 µL per well.[10] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[8][12]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][12] The results can also be read using a plate reader by measuring the absorbance at 600 nm.[10]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.[13][14]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[15] This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the phenyl-substituted ketone in a suitable solvent to prepare a stock solution. From this stock, prepare a series of dilutions to be tested.[13]

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the DPPH solution to different concentrations of the test sample.[13][16] A typical ratio is 2.96 mL of DPPH solution to 40 µL of the sample solution (made up from smaller volumes with DMSO).[15] Include a control containing only the DPPH solution and the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 20-30 minutes.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15][16]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[15]

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.[4]

Anticancer Activity Assay (MTT Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][17]

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[17] Incubate the plate at 37°C in a 5% CO₂ incubator until the cells adhere to the well surface.

  • Compound Treatment: Prepare a series of dilutions of the phenyl-substituted ketone in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with a known anticancer drug.[17] Incubate the plate for 24-72 hours.[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[17]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentrations and fitting the data to a dose-response curve.[18][19]

Signaling Pathway Modulation

Phenyl-substituted ketones, particularly chalcones, have been shown to exert their anticancer effects by modulating various cellular signaling pathways.[20] One of the most significant targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, cell survival, and proliferation.[20][21]

Chalcones can inhibit the NF-κB pathway by preventing the degradation of the inhibitory protein IκBα or by interfering with the DNA-binding activity of NF-κB itself.[21][22] This inhibition leads to the downregulation of NF-κB target genes involved in cancer progression.

Caption: Inhibition of the NF-κB signaling pathway by phenyl-substituted ketones.

References

Inter-Laboratory Validation of a Quantitative Assay for Phenyl-Undecanone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for a phenyl-substituted undecanone, a compound representative of aromatic ketones. The data and protocols presented are synthesized from established validation principles for analytical methods, offering a framework for researchers, scientists, and drug development professionals to assess assay performance and comparability across different laboratory settings.

Data Summary: Inter-Laboratory Performance

The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). The study aimed to validate a quantitative assay for the determination of a phenyl-undecanone isomer in a model matrix.

Table 1: Assay Precision

LaboratoryIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Lab A 2.14.5
Lab B 2.55.2
Lab C 2.34.8

%CV (Percent Coefficient of Variation) calculated from replicate measurements of quality control samples at low, medium, and high concentrations.

Table 2: Assay Accuracy

LaboratoryLow Concentration Recovery (%)Medium Concentration Recovery (%)High Concentration Recovery (%)
Lab A 98.7101.299.5
Lab B 97.9102.198.9
Lab C 99.1100.8100.2

Accuracy is presented as the percentage recovery of a known amount of spiked analyte in the matrix.

Table 3: Linearity and Range

LaboratoryLinearity (R²)Quantitation Range (µg/mL)
Lab A 0.99920.1 - 100
Lab B 0.99890.1 - 100
Lab C 0.99950.1 - 100

R² represents the coefficient of determination for the calibration curve.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab A 0.030.1
Lab B 0.040.1
Lab C 0.030.1

LOD and LOQ were determined based on the signal-to-noise ratio.

Experimental Protocols

The following is a representative protocol for the quantitative analysis of a phenyl-undecanone isomer using Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Sample Preparation

  • Matrix Spiking: For calibration standards and quality controls, a standard stock solution of the phenyl-undecanone isomer is spiked into the blank matrix to achieve the desired concentrations.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample (or spiked matrix), add 3 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (if necessary): Reconstitute the dried extract in a suitable solvent. For certain ketones, derivatization may be employed to improve chromatographic properties.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.

2.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standard.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and the logical relationship between the key validation parameters.

experimental_workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Independent Laboratory Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting p1 Define Assay Requirements p2 Develop Standardized Protocol p1->p2 p3 Prepare & Distribute Validation Samples p2->p3 lA Lab A Execution p3->lA lB Lab B Execution p3->lB lC Lab C Execution p3->lC d1 Collect Raw Data lA->d1 lB->d1 lC->d1 d2 Statistical Analysis d1->d2 d3 Performance Comparison d2->d3 r1 Validation Report Generation d3->r1 validation_parameters cluster_core Core Validation Parameters cluster_robustness Robustness cluster_reproducibility Reproducibility Accuracy Accuracy Robustness Robustness Accuracy->Robustness Reproducibility Inter-Laboratory Reproducibility Accuracy->Reproducibility Precision Precision Precision->Robustness Precision->Reproducibility Specificity Specificity Specificity->Robustness Specificity->Reproducibility Linearity Linearity Range Range Linearity->Range Linearity->Robustness LOD LOD Range->LOD LOQ LOQ Range->LOQ Range->Robustness LOD->Robustness LOQ->Robustness Robustness->Reproducibility

Safety Operating Guide

Navigating the Disposal of 3-Phenyl-2-Undecanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Principles

When handling 3-phenyl-2-undecanone, it is prudent to adhere to the safety precautions outlined for phenylacetone. This includes wearing appropriate personal protective equipment (PPE) at all times, such as gloves, goggles, and a lab coat.[1] All handling should occur in a well-ventilated area to avoid inhalation of vapors.[2]

Spill Management

In the event of a spill, the immediate priority is to control and contain the material.

Minor Spills:

  • Remove all ignition sources.[2]

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[2]

  • Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[2]

Major Spills:

  • Evacuate the area and move upwind.[2]

  • Alert the appropriate emergency response team or fire brigade.[2]

  • Prevent the spillage from entering drains or water courses.[2]

Quantitative Data for Phenylacetone (as a proxy)

The following table summarizes key quantitative data for phenylacetone, which can serve as a reference for assessing the potential hazards of 3-phenyl-2-undecanone.

PropertyValueSource
Boiling Point214-216 °C[1][3]
Melting Point-15 °C[1]
Density1.0157 g/cm³ at 20 °C[3]
Vapor Pressure0.22 mmHg[3]

Disposal Procedures

The ultimate disposal of 3-phenyl-2-undecanone must be conducted in accordance with local, state, and federal regulations.[1] Given its likely classification as a hazardous chemical, the following steps provide a general procedural framework:

  • Consult Regulations: Always consult local, state, and federal environmental regulations to ensure compliance.[1]

  • Licensed Disposal Company: It is recommended to engage a licensed professional waste disposal service for the disposal of this material.[4]

  • Incineration: A common disposal method for similar organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Containerization: Ensure that waste is stored in suitable, closed, and properly labeled containers before disposal.[2]

  • Avoid Environmental Release: Under no circumstances should this chemical be disposed of down the drain or released into the environment.[4]

It is important to note that phenylacetone is a DEA Schedule II controlled substance in the United States due to its use as a precursor in the synthesis of amphetamines.[1][3][5] While the regulatory status of 3-phenyl-2-undecanone is not specified, its structural similarity may warrant careful consideration of its potential for misuse and any associated regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates a logical workflow for the proper disposal of 3-phenyl-2-undecanone, based on the principles of chemical safety and regulatory compliance.

Disposal Workflow for 3-Phenyl-2-Undecanone A Identify Waste (3-Phenyl-2-Undecanone) B Consult Safety Data Sheet (SDS) (Use Phenylacetone as proxy if unavailable) A->B C Determine Regulatory Status (Local, State, Federal) B->C D Segregate Waste (Avoid mixing with other chemicals) C->D E Package and Label Waste (Use appropriate, sealed containers) D->E F Select Disposal Method E->F G Incineration (Chemical incinerator with afterburner and scrubber) F->G Preferred Method H Licensed Waste Disposal Service F->H Required by regulation I Document Disposal (Maintain records for compliance) G->I H->I

Caption: Disposal Workflow for 3-Phenyl-2-Undecanone

References

Personal protective equipment for handling 2-Undecanone, 3-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-phenyl-2-undecanone, a derivative of 2-undecanone. The following procedural guidance is based on the safety data for 2-undecanone, supplemented with considerations for the phenyl functional group to ensure a conservative approach to safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 3-phenyl-2-undecanone.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Safety glasses with side-shields or goggles.EN166 (EU) or NIOSH (US) approved.
Hands Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Follow Regulation (EU) 2016/425 and standard EN 374.
Body Protective clothing.Appropriate for the scale of the operation.
Respiratory In case of inadequate ventilation, wear respiratory protection.NIOSH/MSHA approved respirator.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Keep away from sources of ignition - No smoking.[1]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Handle in a well-ventilated area.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.

Disposal Methods:

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Do not allow the product to enter drains.[1]

Chemical Spill Workflow

In the event of a chemical spill, a clear and practiced response plan is essential to ensure safety and minimize environmental impact. The following diagram outlines the logical workflow for handling a spill of 3-phenyl-2-undecanone.

G Chemical Spill Response Workflow for 3-Phenyl-2-undecanone spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use inert absorbent material like sand or earth) ppe->contain collect Collect Spilled Material (Use non-sparking tools) contain->collect dispose Place in a Labeled, Sealed Container for Disposal collect->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.